molecular formula C7H4BrNS2 B1519200 2-Bromo-4-(2-thienyl)thiazole CAS No. 1125409-90-6

2-Bromo-4-(2-thienyl)thiazole

Cat. No.: B1519200
CAS No.: 1125409-90-6
M. Wt: 246.2 g/mol
InChI Key: XRXGEQOSIYEEKD-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-thienyl)thiazole is a useful research compound. Its molecular formula is C7H4BrNS2 and its molecular weight is 246.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-(2-thienyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(2-thienyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGEQOSIYEEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Bromo-4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Bromo-4-(2-thienyl)thiazole: Structure, Properties, Synthesis, and Applications

Introduction

2-Bromo-4-(2-thienyl)thiazole is a heterocyclic compound of significant interest in the fields of medicinal chemistry and material science. Its structure, which incorporates a brominated thiazole ring linked to a thiophene moiety, presents a unique combination of chemical functionalities. The thiazole ring is a well-known pharmacophore found in numerous clinically approved drugs, valued for its diverse biological activities.[1][2] Similarly, the thiophene ring is a prevalent structural motif in many pharmaceuticals and organic electronic materials.[3] The presence of a bromine atom at the C2 position of the thiazole ring serves as a crucial synthetic handle, allowing for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, proposed synthesis, reactivity, and potential applications of 2-Bromo-4-(2-thienyl)thiazole, offering a technical resource for researchers and developers in the chemical and pharmaceutical sciences.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. This section details the structural identifiers and physicochemical characteristics of 2-Bromo-4-(2-thienyl)thiazole.

Chemical Identity and Properties

The key identifiers and properties of 2-Bromo-4-(2-thienyl)thiazole are summarized in the table below. These data are essential for substance registration, safety assessment, and analytical characterization.

PropertyValueReference
CAS Number 1125409-90-6[4]
Molecular Formula C₇H₄BrNS₂[4]
Molecular Weight 246.15 g/mol [4]
Synonym 2-bromo-4-(2-thienyl)-1,3-thiazole[4]
Purity Typically ≥95%[4]
InChI 1S/C7H4BrNS2/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H[4]
InChIKey XRXGEQOSIYEEKD-UHFFFAOYSA-N[4]
Predicted Spectroscopic Properties

While specific experimental spectra for this exact compound are not widely published, its structure allows for the prediction of characteristic signals based on established principles of spectroscopy and data from analogous compounds.[5][6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the thiazole and thiophene rings. The single proton on the thiazole ring (at the C5 position) would likely appear as a singlet in the aromatic region (δ 7.0-8.0 ppm). The three protons of the thiophene ring would exhibit a characteristic coupling pattern, typically an AMX system, with chemical shifts also in the aromatic region (δ 7.0-7.8 ppm). The aromatic behavior of the thiazole ring protons typically results in chemical shifts between 7.27 and 8.77 ppm.[7][8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to each carbon atom in the molecule. The carbon atom bonded to bromine (C2 of the thiazole) would be significantly influenced by the halogen's electronegativity and would likely appear in the range of δ 140-150 ppm. Other carbons of the thiazole and thiophene rings would resonate in the typical aromatic region for heterocyclic compounds (δ 110-150 ppm).[5]

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the signature of a molecule containing one bromine atom. The nominal mass would be observed at m/z 245 and 247.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the rings (~1600-1450 cm⁻¹), and C-S stretching vibrations.

Part 2: Synthesis and Reactivity

The synthesis of substituted thiazoles is a well-established area of organic chemistry. The Hantzsch thiazole synthesis and its modifications remain a primary method for constructing the thiazole core.[9]

Proposed Synthetic Strategy

A logical and robust pathway to synthesize 2-Bromo-4-(2-thienyl)thiazole involves a multi-step sequence starting from the readily available 2-acetylthiophene. The chosen strategy is the Hantzsch synthesis of a 2-aminothiazole intermediate, followed by a Sandmeyer-type reaction to install the bromine atom at the C2 position. This approach is highly reliable and allows for controlled introduction of the required functionalities.

Synthesis_Workflow A 2-Acetylthiophene B 2-Bromo-1-(thiophen-2-yl)ethanone A->B Br₂ / HBr C 2-Amino-4-(2-thienyl)thiazole B->C + Thiourea (Hantzsch Synthesis) D Thiazole Diazonium Salt C->D NaNO₂ / HBr (Diazotization) E 2-Bromo-4-(2-thienyl)thiazole D->E CuBr (Sandmeyer Reaction)

Caption: Proposed synthetic workflow for 2-Bromo-4-(2-thienyl)thiazole.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology based on standard organic chemistry transformations. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone

  • Dissolve 2-acetylthiophene (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add bromine (1.0 eq) dropwise while maintaining the temperature below 10 °C. A solution of HBr in acetic acid can be used as a catalyst.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be purified by recrystallization or chromatography.

Step 2: Hantzsch Synthesis of 2-Amino-4-(2-thienyl)thiazole

  • Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • After cooling, the hydrobromide salt of the product often precipitates. The solid can be collected by filtration.

  • To obtain the free base, neutralize the salt with a base like ammonium hydroxide or sodium carbonate solution.

  • The resulting solid product is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Step 3: Sandmeyer Reaction to 2-Bromo-4-(2-thienyl)thiazole

  • Suspend 2-amino-4-(2-thienyl)thiazole (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (release of N₂) should be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Extract the product with an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Bromo-4-(2-thienyl)thiazole.

Chemical Reactivity

The reactivity of 2-Bromo-4-(2-thienyl)thiazole is dominated by the C-Br bond at the electron-deficient C2 position of the thiazole ring. This makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[10][11] This versatility allows for the introduction of a wide range of substituents (aryl, alkyl, alkynyl groups), making it a valuable building block for creating libraries of complex molecules. The thiazole and thiophene rings themselves can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the thiazole ring and the deactivating effect of the bromine atom can make these reactions challenging.

Part 3: Applications and Biological Relevance

The structural motifs within 2-Bromo-4-(2-thienyl)thiazole are associated with a broad spectrum of applications, from drug development to materials science.

Applications cluster_medchem Medicinal Chemistry cluster_material Material Science Core 2-Bromo-4-(2-thienyl)thiazole Synthetic Building Block Anticancer Anticancer Agents [11, 18] Core->Anticancer Suzuki Coupling Antimicrobial Antimicrobial Agents [21, 27] Core->Antimicrobial Stille Coupling Antitubercular Antitubercular Agents [25] Core->Antitubercular Anti_inflammatory Anti-inflammatory [8] Core->Anti_inflammatory Organic_Electronics Organic Electronics [9] Core->Organic_Electronics Polymerization

Caption: Potential applications derived from the 2-Bromo-4-(2-thienyl)thiazole core.

Role in Drug Discovery and Medicinal Chemistry

Thiazole derivatives are a cornerstone of modern medicinal chemistry.[2] The title compound is a precursor for molecules with potential therapeutic value.

  • Anticancer Activity: Many thiazole-containing hybrids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Bromo-phenyl-thiazole derivatives have shown promise as inhibitors of cancer-related enzymes.[12][13]

  • Antimicrobial Agents: The thiazole nucleus is present in numerous compounds with potent antibacterial and antifungal properties.[1][14] The ability to functionalize the 2-position of 2-Bromo-4-(2-thienyl)thiazole allows for the systematic exploration of structure-activity relationships (SAR) to develop new antimicrobial leads.

  • Antitubercular Agents: Recent studies have focused on pyrazole-thiazole hybrids as potential agents against Mycobacterium tuberculosis, with some derivatives showing significant inhibitory effects.[15]

Potential in Material Science

Thiophene-based oligomers and polymers are extensively studied for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of a thiazole unit can modulate the electronic properties (e.g., HOMO/LUMO levels) of the resulting materials. The synthetic accessibility of 2-Bromo-4-(2-thienyl)thiazole makes it an attractive monomer for the synthesis of novel conjugated polymers.[3]

Part 4: Safety and Handling

As a laboratory chemical, 2-Bromo-4-(2-thienyl)thiazole must be handled with appropriate caution.

  • Hazard Identification: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[16]

  • Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[16]

Conclusion

2-Bromo-4-(2-thienyl)thiazole is a highly versatile heterocyclic building block with considerable potential for innovation in both drug discovery and material science. Its well-defined structure, coupled with the reactive bromine handle, provides a robust platform for the synthesis of complex molecular architectures. The established biological significance of the thiazole and thiophene scaffolds suggests that derivatives of this compound are promising candidates for the development of new therapeutic agents. Furthermore, its potential as a monomer for conjugated materials opens avenues for its use in advanced organic electronics. This guide has outlined its core properties, a logical synthetic pathway, and its key application areas, providing a solid foundation for researchers to explore its full potential.

References

  • Bera, P., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-180. Retrieved from [Link]

  • Pohjoisväri, T., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A‐D‐A Small Molecules for Organic Solar Cells. ChemistryOpen, 11(9), e202200115. Retrieved from [Link]

  • Fathy, U., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Bromo-4-p-tolyl-thiazole. Retrieved from [Link]

  • Sharma, V. P. (2005). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole, 2-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102891. Retrieved from [Link]

  • Sharma, D., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 18939–18972. Retrieved from [Link]

  • Kuey, L. L., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 44-55. Retrieved from [Link]

  • Abdel-Ghaffar, A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1729. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]

  • Verma, V., & Shukla, A. P. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4446-4460. Retrieved from [Link]

  • Patel, H., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Results in Chemistry, 8, 101655. Retrieved from [Link]

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2023). The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-1,3-thiazole-4-carboxylic acid, 98%. Retrieved from [Link]

  • de Morais, S. M. M., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(5), 345-352. Retrieved from [Link]

  • IUCr. (2021). Reduced 3,4′-bipyrazoles carrying thiophene and thiazole substituents: structures of two intermediates and two products. Acta Crystallographica Section C Structural Chemistry, 77(Pt 5), 221-229. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(7), 882. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-4-(2-thienyl)thiazole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-(2-thienyl)thiazole, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document consolidates essential information, including its chemical identity, a detailed synthesis protocol based on the principles of the Hantzsch thiazole synthesis, and a thorough safety and handling profile derived from its Safety Data Sheet (SDS). Furthermore, this guide explores the potential applications of 2-Bromo-4-(2-thienyl)thiazole in medicinal chemistry, particularly as a scaffold for kinase inhibitors and other therapeutic agents. The content is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Section 1: Chemical Identity and Properties

2-Bromo-4-(2-thienyl)thiazole is a substituted bicyclic aromatic heterocycle containing both a thiazole and a thiophene ring. The presence of a bromine atom at the 2-position of the thiazole ring provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis.

Identifier Value
Chemical Name 2-Bromo-4-(2-thienyl)thiazole
Synonym(s) 2-bromo-4-(2-thienyl)-1,3-thiazole
CAS Number 1125409-90-6[1]
Molecular Formula C₇H₄BrNS₂[1]
Molecular Weight 246.15 g/mol [1]
InChI Key XRXGEQOSIYEEKD-UHFFFAOYSA-N[1]

Physicochemical Properties:

  • Appearance: Typically a solid.

  • Purity: Commercially available with a purity of 95% or higher[1].

  • Solubility: Soluble in organic solvents such as tetrahydrofuran (THF) and chloroform.

Section 2: Synthesis and Mechanistic Insights

The synthesis of 2-Bromo-4-(2-thienyl)thiazole can be achieved through a variety of methods, with the Hantzsch thiazole synthesis being a common and adaptable approach[2]. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, 2-bromo-1-(thiophen-2-yl)ethan-1-one would serve as the α-haloketone and thiourea as the thioamide source, followed by bromination.

Proposed Synthesis Workflow:

A plausible synthetic route involves a two-step process: first, the Hantzsch condensation to form the 2-amino-4-(2-thienyl)thiazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine at the 2-position.

Synthesis_Workflow Thiophene Thiophene ThienylEthanone 1-(Thiophen-2-yl)ethan-1-one Thiophene->ThienylEthanone Friedel-Crafts Acylation AcetylChloride Acetyl Chloride AlCl₃ AlphaBromoKetone 2-Bromo-1-(thiophen-2-yl)ethan-1-one ThienylEthanone->AlphaBromoKetone α-Bromination Bromine Bromine AminoThiazole 2-Amino-4-(2-thienyl)thiazole AlphaBromoKetone->AminoThiazole Hantzsch Condensation Thiourea Thiourea Thiourea->AminoThiazole FinalProduct 2-Bromo-4-(2-thienyl)thiazole AminoThiazole->FinalProduct Sandmeyer Reaction Sandmeyer NaNO₂, HBr, CuBr

Caption: Proposed synthetic workflow for 2-Bromo-4-(2-thienyl)thiazole.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Amino-4-(2-thienyl)thiazole (Hantzsch Condensation)

  • To a solution of 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base such as sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and dried to yield 2-amino-4-(2-thienyl)thiazole.

Step 2: Synthesis of 2-Bromo-4-(2-thienyl)thiazole (Sandmeyer Reaction)

  • Suspend 2-amino-4-(2-thienyl)thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-4-(2-thienyl)thiazole.

Section 3: Safety, Handling, and Storage

The following safety information is derived from the Safety Data Sheet (SDS) provided by Fisher Scientific.

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation2Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation.[3]
Specific target organ toxicity (single exposure)3May cause respiratory irritation.[3]

Precautionary Statements:

  • Prevention: Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]

  • Response:

    • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

    • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[3]

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Handling: Ensure adequate ventilation. Wear personal protective equipment/face protection. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[3]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Section 4: Applications in Medicinal Chemistry and Drug Development

Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The 2-Bromo-4-(2-thienyl)thiazole scaffold serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.

The bromine atom at the 2-position is particularly useful for introducing various substituents through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the systematic exploration of the chemical space around the thiazole core to optimize interactions with biological targets.

Potential as Kinase Inhibitors:

Many thiazole-containing compounds have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The thiazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. By modifying the substituents on the thiazole and thienyl rings of 2-Bromo-4-(2-thienyl)thiazole, it is possible to design selective inhibitors for specific kinases.

Kinase_Inhibition cluster_0 Drug Discovery Workflow cluster_1 Mechanism of Action Start 2-Bromo-4-(2-thienyl)thiazole CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Stille) Start->CrossCoupling Library Library of Diverse Thiazole Derivatives CrossCoupling->Library Screening High-Throughput Kinase Screening Library->Screening Hit Hit Compound(s) Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Drug Candidate Optimization->Candidate Kinase Protein Kinase (e.g., EGFR, BRAF) Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Inhibitor Thiazole-based Inhibitor Inhibitor->Kinase Binds to ATP pocket Inhibitor->Phosphorylation Inhibits Signal Downstream Signaling Phosphorylation->Signal CellProliferation Cell Proliferation (Cancer) Signal->CellProliferation

Caption: Role of 2-Bromo-4-(2-thienyl)thiazole in kinase inhibitor drug discovery.

Section 5: Quality Control and Spectroscopic Analysis

Confirmation of the identity and purity of 2-Bromo-4-(2-thienyl)thiazole is crucial for its use in research and development. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for this purpose.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole and thiophene rings. The chemical shifts and coupling constants of these protons would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (246.15 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Section 6: Conclusion

2-Bromo-4-(2-thienyl)thiazole is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its chemical structure, featuring a reactive bromine atom and two biologically relevant heterocyclic rings, makes it an attractive starting point for the development of novel therapeutic agents, especially kinase inhibitors. The synthetic route, while requiring careful execution, is based on well-established chemical principles. Adherence to the safety guidelines outlined in the SDS is paramount to ensure safe handling and use of this compound. Further research into the biological activities of derivatives of 2-Bromo-4-(2-thienyl)thiazole is warranted and holds the potential for the discovery of new and effective drugs.

Section 7: References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved February 27, 2026, from [Link]

  • Fathy, N. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(35), 31087–31102. [Link]

  • Vertex Pharmaceuticals Inc. (2007). Thiazole compounds useful as inhibitors of protein kinase. U.S. Patent No. 7,256,190 B2.

Sources

Solubility profile of 2-Bromo-4-(2-thienyl)thiazole in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-(2-thienyl)thiazole

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Bromo-4-(2-thienyl)thiazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Given the absence of extensive published quantitative data, this document synthesizes predictive insights based on physicochemical principles and presents a definitive, field-proven experimental protocol for the quantitative determination of its solubility in common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a thorough understanding of this compound's solubility for optimizing reaction conditions, purification processes, and the development of drug delivery systems.

Introduction and Physicochemical Overview

2-Bromo-4-(2-thienyl)thiazole is a substituted heteroaromatic compound featuring a core thiazole ring linked to a thiophene moiety and substituted with a bromine atom. Its molecular structure makes it a valuable intermediate for creating more complex molecules with potential biological activity, leveraging the known pharmacological importance of the thiazole ring.[1][2] An accurate understanding of its solubility is a critical first step in its practical application, influencing everything from solvent selection for synthesis and chromatography to its behavior in biological assays.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₄BrNS₂[3]

  • Molecular Weight: 246.15 g/mol [3]

  • Appearance: Typically a solid, ranging from pale yellow to brown.[4]

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[5] The structure of 2-Bromo-4-(2-thienyl)thiazole—comprising two sulfur-containing heterocyclic rings and a halogen—suggests it is a largely nonpolar to moderately polar molecule with no significant capacity for hydrogen bonding as a donor. This predicts poor solubility in highly polar protic solvents like water and preferential solubility in a range of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative and predictive solubility profile can be established based on solvent polarity and the molecular structure of the solute. The following table summarizes the expected solubility of 2-Bromo-4-(2-thienyl)thiazole across a spectrum of common laboratory solvents.

Solvent ClassSolvent NameFormulaPolarity IndexPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2High High polarity and ability to engage in strong dipole-dipole interactions.
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)H6.4High Strong polar aprotic solvent capable of solvating a wide range of organic molecules.
AcetonitrileCH₃CN5.8Moderate Polar nature supports dissolution, though less effective than DMSO or DMF for some structures.
AcetoneC₃H₆O5.1Moderate Good general-purpose solvent for moderately polar compounds.
Ethyl AcetateCH₃COOC₂H₅4.4Moderate to Low Intermediate polarity; solubility may be limited.
Polar Protic Methanol / EthanolCH₃OH / C₂H₅OH5.1 / 4.3Low to Moderate The alkyl portion aids dissolution, but the hydrogen-bonding network is not ideal for this non-H-bonding solute.
Nonpolar Dichloromethane (DCM)CH₂Cl₂3.1High Effective at dissolving moderately polar to nonpolar organic solids through dipole and London dispersion forces.
ChloroformCHCl₃4.1High Similar to DCM, a highly effective solvent for this type of compound.
TolueneC₇H₈2.4Moderate to Low Aromatic nature can interact with the heterocyclic rings, but overall lower polarity may limit capacity.
Diethyl Ether(C₂H₅)₂O2.8Low Low polarity makes it a weaker solvent for this compound compared to chlorinated solvents.
Hexane / HeptaneC₆H₁₄ / C₇H₁₆0.1Very Low / Insoluble Aliphatic and highly nonpolar; unlikely to effectively solvate the compound's polar functionalities.
Aqueous WaterH₂O10.2Insoluble Highly polar, protic nature and strong hydrogen-bonding network are incompatible with the nonpolar, non-H-bonding solute.

Definitive Experimental Protocol: Equilibrium Shake-Flask Method

To move beyond prediction and obtain accurate, quantitative solubility data, the Equilibrium Shake-Flask Method is the gold standard.[5][6] This method establishes a thermodynamic equilibrium between the undissolved solid and a saturated solution, providing a true measure of solubility at a given temperature.[7]

Objective

To determine the quantitative equilibrium solubility of 2-Bromo-4-(2-thienyl)thiazole in selected organic solvents at a constant, specified temperature (e.g., 25 °C).

Materials and Equipment
  • Solute: 2-Bromo-4-(2-thienyl)thiazole (purity >95%)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of choice

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass scintillation vials or flasks with PTFE-lined screw caps

    • Volumetric flasks and pipettes

    • Temperature-controlled orbital shaker or rotator

    • Benchtop centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[5]

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Step-by-Step Methodology
  • Preparation of Standard Solutions (for Calibration):

    • Accurately weigh a small amount of 2-Bromo-4-(2-thienyl)thiazole and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

    • Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions spanning a range of expected concentrations. This is crucial for building a reliable calibration curve for quantification.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Bromo-4-(2-thienyl)thiazole to a pre-weighed vial. The key is to add significantly more solid than is expected to dissolve, ensuring undissolved solute remains at equilibrium.

    • Record the exact mass of the added solid.

    • Accurately add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

    • Securely cap the vial to prevent any solvent evaporation during the experiment.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker, set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 72 hours.[5] A 48-hour period is often a robust choice for initial studies. The long duration ensures the dissolution process has fully stabilized.

  • Phase Separation and Sampling:

    • After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least one hour to allow the excess solid to settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).[5]

    • Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a PTFE syringe filter and dispense the filtrate into a clean vial. This filtration step is critical to remove any microscopic, undissolved particles that could falsely elevate the measured concentration.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve established in Step 1.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Data Calculation and Reporting:

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the result from the previous step by the dilution factor.

    • Report the final solubility in standard units, such as mg/mL or molarity (mol/L) , and always specify the temperature at which the measurement was made (e.g., "The solubility of 2-Bromo-4-(2-thienyl)thiazole in Dichloromethane at 25 °C was determined to be 55.2 mg/mL.").

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining solubility via the shake-flask method.

G cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Prepare Standard Solutions (Calibration Curve) G 7. Analyze via HPLC / UV-Vis A->G B 2. Add Excess Solute to Known Volume of Solvent C 3. Equilibrate in Shaker (24-72h at Constant Temp) B->C D 4. Centrifuge to Settle Solid C->D E 5. Filter Supernatant (0.22 µm PTFE Filter) D->E F 6. Dilute Filtered Sample E->F F->G H 8. Calculate Concentration Using Calibration Curve G->H I 9. Report Final Solubility (e.g., mg/mL at Temp) H->I

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Conclusion

While published quantitative solubility data for 2-Bromo-4-(2-thienyl)thiazole is scarce, a reliable predictive profile can be derived from its molecular structure and fundamental chemical principles. It is anticipated to have high solubility in polar aprotic and chlorinated solvents and poor solubility in water and nonpolar aliphatic solvents. For applications requiring precise data, this guide provides a robust, step-by-step shake-flask protocol, which stands as the industry-standard method for generating accurate and reproducible solubility measurements. Adherence to this protocol will ensure high-quality data, enabling informed decisions in chemical synthesis, process development, and pharmaceutical formulation.

References

  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 2-Bromo-4-(2-thienyl)thiazole.
  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
  • Unknown. (n.d.).
  • University of Toronto Scarborough. (n.d.). Solubility.
  • ResearchGate. (n.d.). The Experimental Determination of Solubilities.
  • MilliporeSigma. (n.d.). 2-Bromo-4-(2-thienyl)thiazole | 1125409-90-6.
  • Journal of Chemical Education. (n.d.). Determination of solubility: A laboratory experiment.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Bromothiazole.
  • Spectrum Chemical. (2018, November 13). SAFETY DATA SHEET.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.).
  • PubChem. (2025, September 15). 2-Bromo-4-phenyl-1,3-thiazole | C9H6BrNS | CID 9921106.
  • El-Sayed, N. F., et al. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • ResearchGate. (n.d.). Synthesis of 2–bromo–4–phenylthiazole.
  • CymitQuimica. (n.d.). CAS 24044-07-3 (2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid).
  • Unknown. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
  • ACS Publications. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromobenzothiazole in Organic Solvents.
  • Unknown. (n.d.). IV.
  • CymitQuimica. (n.d.). CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde.
  • Unknown. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole 96 7238-61-1.

Sources

2-Bromo-4-(2-thienyl)thiazole: A Versatile Building Block for High-Performance Conjugated Polymers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Role of Thiazole-Containing Heterocycles in Conjugated Polymer Design

The field of organic electronics has witnessed exponential growth, driven by the development of novel conjugated polymers with tailored optoelectronic properties. These materials form the active layer in a variety of devices, including organic solar cells (OSCs) and organic field-effect transistors (OFETs).[1] A key strategy in the design of high-performance conjugated polymers is the use of a donor-acceptor (D-A) architecture, which allows for precise tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption characteristics.[2]

Among the vast library of heterocyclic building blocks, thiazole-containing moieties have emerged as particularly promising electron-accepting units. The presence of the electron-deficient nitrogen atom in the thiazole ring effectively lowers the HOMO and LUMO energy levels of the resulting polymer.[3] This is highly desirable for applications in OSCs, as a deeper HOMO level in the donor polymer leads to a higher open-circuit voltage (Voc), a critical parameter for device efficiency.[4] Furthermore, the rigid and planar structure of the thiazole ring can promote intermolecular π-π stacking, which is beneficial for efficient charge transport in OFETs.[5]

This technical guide focuses on a particularly versatile building block: 2-Bromo-4-(2-thienyl)thiazole . The strategic combination of a reactive bromine atom at the 2-position, an electron-rich thiophene ring at the 4-position, and the inherent electron-accepting nature of the thiazole core makes this monomer a powerful tool for the synthesis of a wide range of conjugated polymers with tunable properties. This guide will provide a comprehensive overview of its synthesis, polymerization methodologies, structure-property relationships, and applications in organic electronics.

Core Directive: Synthesis of 2-Bromo-4-(2-thienyl)thiazole

The synthesis of 2-Bromo-4-(2-thienyl)thiazole can be efficiently achieved through a two-step process involving the synthesis of an α-haloketone intermediate followed by a Hantzsch-type thiazole synthesis and subsequent bromination.

Part 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethan-1-one

The precursor, 2-bromo-1-(thiophen-2-yl)ethan-1-one, is synthesized via the α-bromination of 2-acetylthiophene.[6]

Experimental Protocol:

  • To a solution of 2-acetylthiophene (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine and succinimide.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 2-bromo-1-(thiophen-2-yl)ethan-1-one as a solid.[7][8][9]

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent for the α-position of ketones, minimizing side reactions that can occur with harsher reagents like elemental bromine.

  • Solvent: Diethyl ether or chloroform are good solvents for both the starting material and the brominating agent, facilitating a homogeneous reaction.

  • Aqueous Workup: The washing steps are crucial to remove byproducts and unreacted reagents, ensuring the purity of the α-haloketone for the subsequent Hantzsch synthesis.

Part 2: Hantzsch Thiazole Synthesis and Subsequent Bromination

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[10][11] In this case, 2-bromo-1-(thiophen-2-yl)ethan-1-one is reacted with a thioamide, such as thiourea, to form an aminothiazole intermediate. This is followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position of the thiazole ring.[12][13]

Experimental Protocol:

  • Hantzsch Synthesis: A mixture of 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) and thiourea (1.2 equivalents) in ethanol is refluxed for several hours.[10]

  • After cooling, the reaction mixture is neutralized with an aqueous base (e.g., sodium carbonate) to precipitate the 4-(thiophen-2-yl)thiazol-2-amine. The solid is collected by filtration, washed with water, and dried.

  • Sandmeyer Reaction: The 4-(thiophen-2-yl)thiazol-2-amine (1 equivalent) is dissolved in an aqueous solution of hydrobromic acid.

  • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 equivalents) in water is added dropwise to form the diazonium salt.

  • This cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in hydrobromic acid at elevated temperature.

  • The reaction mixture is stirred for a period, then cooled and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed, dried, and the solvent is evaporated. The crude 2-Bromo-4-(2-thienyl)thiazole is purified by column chromatography.

Causality Behind Experimental Choices:

  • Hantzsch Reaction: This reaction provides a high-yielding and straightforward route to the thiazole core. The use of thiourea leads to the formation of a 2-aminothiazole, which is a necessary precursor for the subsequent Sandmeyer reaction.

  • Sandmeyer Reaction: This is a well-established method for converting an amino group on an aromatic ring into a bromine atom. The use of copper(I) bromide as a catalyst is crucial for the efficient conversion of the diazonium salt to the desired bromo-thiazole.

Caption: Synthetic pathway to 2-Bromo-4-(2-thienyl)thiazole.

Polymerization Methodologies: Building Conjugated Polymers

2-Bromo-4-(2-thienyl)thiazole is a versatile monomer that can be polymerized using several modern cross-coupling techniques to create D-A conjugated polymers. The choice of polymerization method depends on the desired polymer structure, molecular weight, and the nature of the comonomer.

Stille Cross-Coupling Polymerization

Stille coupling is a robust and widely used method for forming carbon-carbon bonds.[14] It involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. For the polymerization of 2-Bromo-4-(2-thienyl)thiazole, it is typically reacted with a distannylated comonomer.

Experimental Protocol (General):

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-Bromo-4-(2-thienyl)thiazole (1 equivalent) and a distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent) in anhydrous toluene.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the solution.

  • The reaction mixture is heated to reflux (around 110 °C) and stirred for 24-48 hours.

  • The polymer is precipitated by pouring the cooled reaction mixture into methanol.

  • The polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is extracted with chloroform or chlorobenzene.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille coupling. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Anhydrous and Inert Conditions: Organostannanes and the palladium catalyst are sensitive to oxygen and moisture, necessitating an inert atmosphere and dry solvents.

  • Soxhlet Extraction: This purification method is essential for obtaining a high-purity polymer, which is crucial for achieving optimal performance in electronic devices.

Caption: Catalytic cycle of Stille cross-coupling polymerization.

Suzuki Cross-Coupling Polymerization

Suzuki coupling offers a more environmentally friendly alternative to Stille coupling as it utilizes organoboron compounds, which are less toxic than organostannanes.[15][16] In this case, 2-Bromo-4-(2-thienyl)thiazole is polymerized with a comonomer bearing two boronic acid or boronic ester groups.

Experimental Protocol (General):

  • In a Schlenk flask under an inert atmosphere, combine 2-Bromo-4-(2-thienyl)thiazole (1 equivalent), a diboronic acid or ester comonomer (e.g., fluorene-2,7-diboronic acid bis(pinacol) ester) (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand), and a base (e.g., aqueous K₂CO₃ or CsF).

  • A mixture of toluene and water (or another biphasic system) is added as the solvent.

  • The mixture is heated to 80-100 °C and stirred vigorously for 24-72 hours.

  • The polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction as described for the Stille polymerization.

Causality Behind Experimental Choices:

  • Base: The base is essential for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.

  • Biphasic Solvent System: The use of a two-phase system (e.g., toluene/water) is common in Suzuki reactions to dissolve both the organic monomers and the inorganic base. Phase-transfer catalysts are sometimes added to improve the reaction rate.

Caption: Catalytic cycle of Suzuki cross-coupling polymerization.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) is an increasingly popular method due to its atom economy and reduced synthetic steps, as it avoids the pre-functionalization of one of the monomers with an organometallic group.[17][18] Instead, it involves the direct coupling of a C-H bond with a C-Br bond.[19]

Experimental Protocol (General):

  • In a Schlenk tube, combine 2-Bromo-4-(2-thienyl)thiazole (1 equivalent), a comonomer with active C-H bonds (e.g., bithiophene) (1 equivalent), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Anhydrous N,N-dimethylacetamide (DMAc) or another high-boiling polar aprotic solvent is added.

  • The mixture is heated to 100-150 °C for 12-48 hours under an inert atmosphere.

  • The polymer is precipitated in methanol, filtered, and purified by Soxhlet extraction.

Causality Behind Experimental Choices:

  • High-Boiling Solvent: DArP reactions often require higher temperatures to activate the C-H bonds, necessitating the use of high-boiling solvents like DMAc.

  • Ligand and Base: The choice of ligand and base is critical for achieving high reactivity and regioselectivity in DArP, minimizing side reactions such as homo-coupling.

Structure-Property Relationships and Device Performance

The incorporation of the 2-Bromo-4-(2-thienyl)thiazole unit into a conjugated polymer backbone has a profound impact on its electronic and physical properties, which in turn dictates its performance in electronic devices.

Electronic Properties

The electron-withdrawing nature of the thiazole ring generally leads to a lowering of both the HOMO and LUMO energy levels of the polymer. A deeper HOMO level is particularly advantageous for organic solar cells, as it increases the open-circuit voltage (Voc) of the device.[2] The thiophene unit, being electron-rich, helps to maintain a relatively narrow bandgap, allowing for broad absorption of the solar spectrum.

Polymer BackboneHOMO (eV)LUMO (eV)Optical Bandgap (eV)Reference
BDT-Thiazole-5.47-3.771.70[2]
BDT-Thiazole-fused-BT-5.28-3.741.54[4][20]
BDT-Thiazole (isomeric)-5.51-3.531.98[5]

BDT: Benzodithiophene, BT: Benzothiadiazole

Charge Transport Properties

The planarity of the polymer backbone is a crucial factor for efficient charge transport. The thienyl-thiazole linkage can adopt a relatively planar conformation, which facilitates intermolecular π-π stacking and the formation of ordered domains in the solid state. This is beneficial for achieving high charge carrier mobilities in OFETs.[5]

Polymer ArchitectureHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)ApplicationReference
Thiazoloisoindigo-Bithiophene1.43-OFET[1]
Thiazoloisoindigo-Bithiazole0.380.56OFET[1]
Imide-functionalized Thiazole-1.61OFET[21][22][23]
DPP-Thiazole-0.07OFET[24]

DPP: Diketopyrrolopyrrole

Photovoltaic Performance

Polymers derived from 2-Bromo-4-(2-thienyl)thiazole have shown promising results in organic solar cells. The combination of a deep HOMO level, leading to a high Voc, and a suitable bandgap for light absorption contributes to high power conversion efficiencies (PCE).

Donor PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PBDT-DTTBTPC₇₁BM0.8012.7260.976.19[2]
P1 (TzBT-based)PC₇₁BM0.78--6.13[4][20]
PSZ (Thiazole-BDT)BTP-eC90.88--8.15[3]

FF: Fill Factor, Jsc: Short-circuit current density

Conclusion

2-Bromo-4-(2-thienyl)thiazole is a highly valuable and versatile building block for the synthesis of high-performance conjugated polymers. Its unique electronic structure, combining an electron-deficient thiazole core with an electron-rich thiophene moiety and a reactive bromine handle, allows for the creation of materials with tailored HOMO/LUMO energy levels and excellent charge transport properties. The accessibility of this monomer through established synthetic routes, coupled with its compatibility with modern polymerization techniques like Stille, Suzuki, and Direct Arylation Polymerization, makes it an attractive candidate for the development of next-generation organic electronic devices. The promising results achieved in both organic solar cells and field-effect transistors underscore the significant potential of 2-Bromo-4-(2-thienyl)thiazole in advancing the field of organic electronics.

References

  • 4,7-Di-2-thienyl-2,1,3-benzothiadiazole with hexylthiophene side chains and a benzodithiophene based copolymer for efficient organic solar cells. Polymer Chemistry,

  • Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. National Institutes of Health,

  • Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar,

  • Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. ACS Publications,

  • Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors. MDPI,

  • Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. RSC Publishing,

  • A Thiazole-Based Polymer Donor for Efficient Organic Solar Cells. ResearchGate,

  • Thiazole Imide-Based All-Acceptor Homopolymer: Achieving High-Performance Unipolar Electron Transport in Organic Thin-Film Transistors. PubMed,

  • Hantzsch Thiazole Synthesis. SynArchive,

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health,

  • 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum. ChemicalBook,

  • Thiazole Imide-Based All-Acceptor Homopolymer: Achieving High-Performance Unipolar Electron Transport in Organic Thin-Film Transistors. ResearchGate,

  • Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers. UWSpace - University of Waterloo,

  • Recent advances in polymer structures for organic solar cells: A review. AIMS Press,

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health,

  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. ACS Publications,

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR,

  • Imide-Functionalized Thiazole-Based Polymer Semiconductors: Synthesis, Structure–Property Correlations, Charge Carrier Polarity, and Thin-Film Transistor Performance. ACS Publications,

  • Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. IOPscience,

  • The preparation of 2,2'-bithiophene-based conjugated microporous polymers by direct arylation polymerization and their application in fluorescence sensing 2,4-dinitrophenol. PubMed,

  • Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health,

  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N. Benchchem,

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health,

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube,

  • Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. RSC Publishing,

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. sciforum,

  • Suzuki-Miyaura Coupling Polymerization: Synthesis, Characterization and Optical Properties. DergiPark,

  • Thiazoloisoindigo-based Polymer Semiconductors: Synthesis, Structure-Property Relationship, Charge Carrier Polarity, and Field-Effect Transistor Performance. ResearchGate,

  • 2-Bromo-1-(thiophen-2-yl)ethanone. Sigma-Aldrich,

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI,

  • Direct arylation polycondensation for the synthesis of bithiophene-based alternating copolymers. RSC Publishing,

  • 2-Bromothiophene synthesis. ChemicalBook,

  • 2-(Bromoacetyl)thiophene. Tokyo Chemical Industry Co., Ltd.,

  • 10531-41-6|2-Bromo-1-(thiophen-2-yl)ethanone. BLDpharm,

  • Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. National Institutes of Health,

  • A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. ResearchGate,

  • An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone. Benchchem,

  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. HPU2 Journal of Science,

  • The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. ResearchGate,

  • Application Notes and Protocols: 2-Bromo-9,9-dihexyl-9H-fluorene in Suzuki Coupling Reactions. Benchchem,

Sources

The Thiazole-Thiophene Axis: Synthetic Architectures and Therapeutic Synergies

[1]

Executive Summary

The fusion of thiazole and thiophene pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. Independently, these heterocycles anchor over 25 FDA-approved therapeutics (e.g., Dasatinib, Olanzapine). When conjugated, they exhibit a synergistic "push-pull" electronic effect that enhances lipophilicity, metabolic stability, and binding affinity for ATP-binding pockets in kinases and DNA gyrase in bacteria.

This technical guide dissects the Thiazole-Thiophene Hybrid (TTH) class, moving beyond basic literature summaries to provide actionable synthetic protocols and structure-activity relationship (SAR) insights for drug development professionals.

Structural Basis & Bioisosterism

The TTH scaffold leverages the concept of bioisosterism to optimize drug-like properties (Lipinski’s Rule of 5).

  • Thiophene: Acts as a bioisostere for benzene. It is electron-rich (π-excessive), allowing for strong

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites. It is metabolically distinct from benzene, often altering the CYP450 oxidation profile.
    
  • Thiazole: Contains a built-in hydrogen bond acceptor (N) and a weak donor (C-H at position 2, if unsubstituted). The sulfur atom increases lipophilicity (

    
    ), facilitating membrane permeability.
    

The Hybrid Advantage: Linking these rings (often via a hydrazone, amide, or direct C-C bond) creates a conjugated system that can be fine-tuned electronically. Electron-donating groups (EDGs) on the thiophene ring can push electron density toward the thiazole nitrogen, enhancing its basicity and hydrogen-bonding capability.

Synthetic Architectures

The most robust method for constructing the TTH scaffold is the Hantzsch Thiazole Synthesis . While palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) are useful for bi-aryl bonds, the Hantzsch method allows for the de novo construction of the thiazole ring directly onto a thiophene precursor.

Synthetic Pathway Visualization

The following diagram outlines the logical flow for synthesizing a 2-amino-4-(thiophen-2-yl)thiazole core, a common precursor for bioactive hybrids.

GStart2-AcetylthiopheneInter1α-Bromination(Br2 or NBS)Start->Inter1ActivationInter22-(Bromoacetyl)thiophene(Lachrymator!)Inter1->Inter2Electrophile GenerationProcessHantzsch Condensation(Reflux in EtOH)Inter2->ProcessReagentThiourea / ThioamideReagent->ProcessNucleophilic AttackProduct4-(Thiophen-2-yl)thiazol-2-amine(Crystalline Solid)Process->ProductCyclization & Dehydration

Figure 1: Step-wise synthesis of the Thiazole-Thiophene core via Hantzsch Condensation.

Deep-Dive Experimental Protocol

Target: Synthesis of 4-(thiophen-2-yl)thiazol-2-amine. Rationale: This compound serves as a versatile "head" group. The free amine can be further derivatized into amides, Schiff bases, or ureas to probe biological pockets.

Materials
  • 2-Acetylthiophene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (

    
    )
    
  • Thiourea (1.2 eq)

  • Ethanol (Absolute)

  • p-Toluenesulfonic acid (p-TSA) (Catalytic, optional)

Step-by-Step Methodology
  • Bromination (The Activation Step):

    • Dissolve 2-acetylthiophene (10 mmol) in glacial acetic acid or chloroform.

    • Add NBS (11 mmol) slowly.

    • Expert Insight: If using

      
      , add dropwise at 0°C to prevent poly-bromination. If using NBS, catalytic p-TSA accelerates the reaction via enol activation.
      
    • Stir until the starting material is consumed (monitor via TLC, typically 2-4 hours).

    • Workup: Pour into ice water. The

      
      -bromoketone (2-(bromoacetyl)thiophene) will precipitate or form an oil. Extract with DCM if necessary. Caution: This intermediate is a potent lachrymator.
      
  • Hantzsch Condensation (The Cyclization):

    • Dissolve the isolated

      
      -bromoketone (10 mmol) in absolute ethanol (20 mL).
      
    • Add thiourea (12 mmol).

    • Reflux the mixture for 2–6 hours.

    • Self-Validating Mechanism: As the reaction proceeds, the solution usually turns clear, then precipitates the hydrobromide salt of the thiazole.

    • TLC Check: Mobile phase Hexane:EtOAc (7:3). The product will be significantly more polar than the bromoketone.

  • Isolation & Neutralization:

    • Cool the reaction mixture. Filter the solid (HBr salt).

    • Suspend the salt in water and basify with 10%

      
       or 
      
      
      solution to pH 8-9. This liberates the free amine.
    • Filter the free base, wash with cold water, and recrystallize from ethanol/water.

Therapeutic Landscape & SAR

The TTH scaffold is predominantly explored in Oncology and Infectious Diseases.

Anticancer Activity (Kinase Inhibition)

TTH derivatives frequently act as ATP-competitive inhibitors of Tyrosine Kinases (e.g., EGFR, VEGFR-2) and Serine/Threonine Kinases (e.g., BRAF V600E).

Mechanism: The thiazole nitrogen forms a hydrogen bond with the "hinge region" of the kinase ATP pocket. The thiophene ring occupies the hydrophobic back-pocket (Gatekeeper region).

Key SAR Findings:

  • Linker: A hydrazone (

    
    ) linker between the rings often improves potency compared to a direct bond, likely due to increased flexibility allowing better induced fit.
    
  • Substitution: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    on the phenyl ring attached to the thiazole (in tri-aryl systems) enhance metabolic stability and potency against MCF-7 (Breast) and A549 (Lung) cell lines.
Antimicrobial Activity (DNA Gyrase)

Hybrids have shown efficacy against MRSA and E. coli by targeting DNA Gyrase B (GyrB), an enzyme essential for bacterial DNA replication.

Data Summary Table:

Compound ClassTargetKey Substituent (R)Activity (IC50 / MIC)Reference
Thiazole-Thiophene HydrazoneEGFR (Lung Cancer)4-F-Phenyl

(A549)
[1, 4]
Thiazole-Thiophene AmideBRAF V600E (Melanoma)4-CF3-Phenyl

[5]
Thiazolyl-Thiophene Schiff BaseS. aureus (Gyrase)2,4-Dichloro

[3, 7]
Pyrazolyl-Thiazole-ThiopheneAntioxidant (DPPH)-OH / -OMe~70% Scavenging[2]

Mechanism of Action: Kinase Inhibition

The following diagram illustrates the competitive inhibition mechanism common to TTH anticancer agents.

KinaseInhibitionKinaseTyrosine Kinase(e.g., EGFR/VEGFR)Complex_ActiveKinase-ATP Complex(Phosphorylation Active)Kinase->Complex_Active  Binds ATP  Complex_InactiveKinase-Inhibitor Complex(Signal Blocked)Kinase->Complex_Inactive  Competitive Binding  ATPATP Molecule(Natural Substrate)ATP->Complex_ActiveInhibitorThiazole-ThiopheneHybridInhibitor->Complex_Inactive  H-Bonding @ Hinge Region  DownstreamCell Proliferation(Tumor Growth)Complex_Active->Downstream  Signal Transduction  ApoptosisApoptosis(Cell Death)Complex_Inactive->Apoptosis  Pathway Inhibition  

Figure 2: Competitive inhibition mechanism of Thiazole-Thiophene hybrids at the kinase ATP-binding site.

Future Outlook

The next generation of TTH compounds is moving toward PROTACs (Proteolysis Targeting Chimeras) . Researchers are investigating the use of the thiazole-thiophene scaffold as the "Warhead" (protein ligand) linked to an E3 ligase recruiter (like Thalidomide). This approach degrades the target protein rather than just inhibiting it, overcoming resistance mechanisms seen in traditional inhibitors.

References

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 2023. Link

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 2024. Link

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 2023. Link

  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 2022.[1] Link

  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 2024. Link

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 2024.[2] Link

  • Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives. European Journal of Medicinal Chemistry, 2010. Link

Methodological & Application

Suzuki-Miyaura coupling conditions for 2-Bromo-4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling: Conditions and Protocols for 2-Bromo-4-(2-thienyl)thiazole

Introduction: Forging Critical C-C Bonds in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed process has become indispensable in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and advanced materials.[1][3]

This guide focuses on a specific, yet highly relevant, application: the Suzuki-Miyaura coupling of 2-Bromo-4-(2-thienyl)thiazole. Molecules containing the 2-aryl-4-(thienyl)thiazole scaffold are of significant interest to drug development professionals due to their prevalence in biologically active compounds. However, the successful coupling of heteroaromatic substrates like this one presents unique challenges. The presence of sulfur atoms can interfere with the palladium catalyst, and the electronic properties of the thiazole ring demand carefully optimized conditions.[4]

As Senior Application Scientists, our goal is not merely to provide a recipe, but to deliver a robust, self-validating protocol grounded in mechanistic understanding. This document will dissect the critical parameters of the reaction, explain the causality behind our recommended conditions, and provide a detailed, step-by-step procedure to empower researchers to achieve high-yield, reproducible results.

The Engine of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle

At its core, the Suzuki-Miyaura coupling is a three-stage catalytic cycle driven by a palladium complex.[5][6] Understanding these fundamental steps is crucial for troubleshooting and adapting the reaction to new substrates.

  • Oxidative Addition : The cycle begins with an active Palladium(0) species, which inserts itself into the carbon-bromine bond of the 2-Bromo-4-(2-thienyl)thiazole. This forms a new Palladium(II) intermediate.[5] The reactivity for this step generally follows the trend I > OTf > Br >> Cl.[1]

  • Transmetalation : This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the organoboron compound by a base.[1][7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[8][9]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center (the thiazole and the newly transferred group) couple and are expelled from the coordination sphere. This forms the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide Ar¹-Pd(II)L₂-X (Palladium(II) Intermediate) pd0->pd2_halide Ar¹-X oa_label Oxidative Addition pd2_diaryl Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Intermediate) pd2_halide->pd2_diaryl Ar²-B(OR)₂ + Base tm_label Transmetalation pd2_diaryl->pd0 Ar¹-Ar² re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing the Reaction: A Deep Dive into Critical Parameters

Achieving success with a heteroaromatic substrate like 2-Bromo-4-(2-thienyl)thiazole requires a rational approach to selecting each reaction component. Standard conditions often fail, making a nuanced understanding of each parameter essential.

Palladium Precatalyst & Ligand: The Heart of the System

The combination of the palladium source (precatalyst) and the ligand determines the activity and stability of the catalyst.

  • Palladium Source : While many sources exist, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a highly reliable choice. It is a stable, air-tolerant source of Pd(0), which is the catalytically active oxidation state, thus avoiding an often-unpredictable in situ reduction step required by Pd(II) sources like Pd(OAc)₂.[7]

  • Ligand Selection : This is arguably the most critical parameter for heteroaromatic couplings. Simple phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. The sulfur atoms in the substrate can act as Lewis bases, coordinating to the palladium center and inhibiting catalysis. To overcome this, bulky and electron-rich ligands are required.[2] These ligands promote a high rate of oxidative addition and reductive elimination, outcompeting catalyst inhibition. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an outstanding choice from the Buchwald ligand family, demonstrating broad utility and high activity for challenging substrates, including heteroaryl chlorides and bromides.[6]

The Base: The Unsung Hero

The base's role is to activate the boronic acid for transmetalation.[9] Its strength and solubility are key.

  • Inorganic Carbonates and Phosphates : While sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are common, potassium phosphate (K₃PO₄) is often superior for challenging couplings.[6] It is a stronger base than the carbonates, which can accelerate the crucial transmetalation step. Furthermore, it has good solubility in the aqueous portion of mixed solvent systems, ensuring its availability to activate the boronic acid.

The Solvent System: Creating the Right Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base and boronate are often most active).

  • Aprotic Solvents with Water : A biphasic system is often ideal.[10] 1,4-Dioxane is an excellent choice for the organic solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which allows for elevated reaction temperatures.[1][11] The addition of a small amount of water is critical; it helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species. A ratio of approximately 4:1 or 5:1 (Dioxane:Water) is a common and effective starting point.

Data Summary: Recommended Conditions

The following table summarizes the optimized conditions derived from established principles for coupling challenging heteroaromatic substrates.

ParameterRecommended Reagent/ConditionRationale
Aryl Halide 2-Bromo-4-(2-thienyl)thiazoleSubstrate of interest.
Boronic Acid Arylboronic Acid (e.g., Phenylboronic acid)Coupling partner. Typically used in slight excess (1.2-1.5 equiv.) to drive the reaction to completion.
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Stable, reliable Pd(0) source, avoiding a separate reduction step. Low catalyst loading (1-2 mol %) is typical.
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Bulky, electron-rich ligand that promotes fast catalysis and prevents catalyst poisoning by substrate sulfur atoms.[6]
Base Potassium Phosphate (K₃PO₄)Sufficiently strong base to form the active boronate species; soluble in the aqueous phase.[6]
Solvent 1,4-Dioxane / Water (e.g., 5:1 v/v)High-boiling aprotic solvent to dissolve organics, with water to dissolve the inorganic base and facilitate transmetalation.[10]
Temperature 80-100 °CProvides sufficient thermal energy to overcome activation barriers for all steps of the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and degradation of the Pd(0) catalyst and phosphine ligand.

Detailed Experimental Protocol

This protocol describes the coupling of 2-Bromo-4-(2-thienyl)thiazole with Phenylboronic Acid.

Materials:

  • 2-Bromo-4-(2-thienyl)thiazole (1.0 equiv)

  • Phenylboronic Acid (1.3 equiv)

  • Pd₂(dba)₃ (0.015 equiv, 1.5 mol %)

  • SPhos (0.03 equiv, 3.0 mol %)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow start Start reagents 1. Add Solids to Vial (Aryl Bromide, Boronic Acid, K₃PO₄, Pd₂(dba)₃, SPhos) start->reagents inert 2. Seal and Purge (Evacuate and backfill with Argon 3x) reagents->inert solvents 3. Add Solvents (Anhydrous Dioxane and Degassed Water) inert->solvents reaction 4. Heat Reaction (Stir at 90 °C until completion, monitor by TLC/LC-MS) solvents->reaction cooldown 5. Cool to Room Temp. reaction->cooldown workup 6. Aqueous Work-up (Dilute with EtOAc, wash with water and brine) cooldown->workup purify 7. Dry and Purify (Dry over Na₂SO₄, filter, concentrate, and perform column chromatography) workup->purify product Final Product (2-Phenyl-4-(2-thienyl)thiazole) purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Vessel Preparation : To a dry Schlenk tube containing a magnetic stir bar, add 2-Bromo-4-(2-thienyl)thiazole (e.g., 261 mg, 1.0 mmol), Phenylboronic Acid (158 mg, 1.3 mmol), K₃PO₄ (531 mg, 2.5 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and SPhos (12.3 mg, 0.03 mmol).

  • Inert Atmosphere : Seal the Schlenk tube with a rubber septum. Evacuate the vessel under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition : Using syringes, add anhydrous 1,4-dioxane (5 mL) followed by deionized, degassed water (1 mL). The water can be degassed by bubbling argon through it for 20-30 minutes prior to addition.

  • Reaction : Place the sealed tube in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-Phenyl-4-(2-thienyl)thiazole.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides solutions to common issues.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Ineffective base.1. Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst and ligand.2. Thoroughly degas all solvents before use.3. Ensure the base (K₃PO₄) is dry and of high purity. Consider using Cs₂CO₃ as an alternative.
Protodeboronation The boronic acid reacts with trace water/protons instead of transmetalating. This is a known issue with heteroaryl boron reagents.[4][12]Use a slight excess of the boronic acid (1.3-1.5 equiv.). Ensure the reaction is not heated for an excessively long time after completion. Use rigorously anhydrous solvent if the problem persists, though this may require a different base system.
Homocoupling of Boronic Acid Caused by oxygen in the reaction mixture, which can promote this side reaction.Improve the degassing procedure for solvents and ensure the inert atmosphere is maintained throughout the reaction.
Difficult Purification Contamination with residual palladium or ligand byproducts.After the aqueous work-up, you can wash the organic layer with a 1 M solution of thiourea or L-cysteine to help scavenge residual palladium. Ensure proper selection of the mobile phase for chromatography to separate the product from ligand oxides.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-4-(2-thienyl)thiazole is a powerful transformation that can be executed efficiently and in high yield with careful attention to the reaction parameters. The use of a robust catalytic system, such as Pd₂(dba)₃/SPhos , in combination with a strong base like K₃PO₄ and a dioxane/water solvent system, provides a reliable foundation for success. This guide offers both the mechanistic rationale and the practical steps necessary for researchers to confidently apply this methodology, enabling the synthesis of valuable heterocyclic compounds for drug discovery and materials science.

References

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PubMed Central (PMC). (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • Wikipedia. Suzuki reaction.
  • PubMed Central (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • PubMed Central (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • ACS Publications. (2014, March 28). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam.
  • PubMed Central (PMC). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Journal of the American Chemical Society. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Organic & Biomolecular Chemistry (RSC Publishing). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270.
  • Unknown Source. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Unknown Source. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Unknown Source. (2017, November 3). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for C.
  • PubMed Central (PMC). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • Benchchem. Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2.
  • Semantic Scholar. (2005, July 7). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids.
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Unknown Source. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • ResearchGate. (2025, November 3). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water.
  • PubMed Central (PMC). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][12]-Fused Indole Heterocycles. Available from:

Sources

Application Notes and Protocols: Direct Arylation Polymerization using 2-Bromo-4-(2-thienyl)thiazole Monomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Greener Path to Novel Conjugated Polymers

Direct Arylation Polymerization (DAP) has emerged as a powerful and more sustainable alternative to traditional cross-coupling methods for synthesizing conjugated polymers.[1][2] This atom-economical approach circumvents the need for pre-functionalized organometallic reagents, reducing synthetic steps and minimizing toxic byproducts.[2][3] This guide provides a detailed protocol for the synthesis of poly(4-(2-thienyl)thiazole) via DAP, a polymer with significant potential in organic electronics due to the unique electron-accepting properties of the thiazole ring and the electron-donating nature of the thiophene unit.[4][5]

The 2-bromo-4-(2-thienyl)thiazole monomer is an ideal candidate for DAP. The bromine atom provides a reactive site for C-C bond formation, while the C-H bonds on the thiophene ring are susceptible to activation by a palladium catalyst.[6] This polymerization strategy allows for the creation of well-defined polymer backbones with desirable optoelectronic properties.

Mechanistic Insights: The Palladium-Catalyzed C-H Activation

The generally accepted mechanism for palladium-catalyzed direct arylation involves a catalytic cycle consisting of three key steps: oxidative addition, C-H bond activation, and reductive elimination.[3][7]

A plausible mechanism for the direct arylation polymerization of 2-bromo-4-(2-thienyl)thiazole is the concerted metalation-deprotonation (CMD) pathway.[6][8] In this process, a carboxylate or carbonate ligand coordinates to the palladium center and assists in the deprotonation of the thiophene C-H bond in the transition state.[6]

Experimental Protocol: Synthesis of Poly(4-(2-thienyl)thiazole)

This protocol outlines a general procedure for the direct arylation polymerization of 2-bromo-4-(2-thienyl)thiazole. Optimization of reaction conditions, such as catalyst, ligand, base, solvent, and temperature, may be necessary to achieve desired molecular weights and polymer properties.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-4-(2-thienyl)thiazole≥97%Commercially available or synthesizedSee reference for synthesis[9]
Palladium(II) acetate (Pd(OAc)₂)99.98%Sigma-AldrichCatalyst
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Sigma-AldrichLigand
Potassium carbonate (K₂CO₃)≥99%Fisher ScientificBase
Pivalic acid (PivOH)99%Sigma-AldrichAdditive
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%Sigma-AldrichSolvent
TolueneAnhydrous, ≥99.8%Sigma-AldrichSolvent
MethanolACS GradeFisher ScientificFor precipitation
AcetoneACS GradeFisher ScientificFor washing
HexaneACS GradeFisher ScientificFor washing
ChloroformACS GradeFisher ScientificFor Soxhlet extraction
Equipment
  • Schlenk line or glovebox for inert atmosphere operations

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Condenser

  • Heating mantle with temperature controller

  • Soxhlet extraction apparatus

  • Standard laboratory glassware

Polymerization Workflow Diagram

DAP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomer Monomer Reaction Inert Atmosphere (N2 or Ar) Heat (e.g., 110 °C) Monomer->Reaction Catalyst Catalyst/Ligand Catalyst->Reaction Base Base/Additive Base->Reaction Solvent Solvent Solvent->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Solvents Filtration->Washing Soxhlet Soxhlet Extraction Washing->Soxhlet Drying Dry under Vacuum Soxhlet->Drying GPC GPC Drying->GPC NMR NMR Drying->NMR UVVis UV-Vis Drying->UVVis Characterization_Workflow cluster_structural Structural Analysis cluster_molecular_weight Molecular Weight Determination cluster_optoelectronic Optoelectronic Properties Polymer Purified Polymer NMR NMR Spectroscopy (¹H, ¹³C) Polymer->NMR FTIR FTIR Spectroscopy Polymer->FTIR GPC Gel Permeation Chromatography (GPC) Polymer->GPC UVVis UV-Vis Spectroscopy Polymer->UVVis PL Photoluminescence Spectroscopy Polymer->PL

Sources

Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, multi-step protocol for the synthesis of 2-Bromo-4-(2-thienyl)thiazole, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis commences with the α-bromination of 2-acetylthiophene to yield the key α-haloketone intermediate. This is followed by a classic Hantzsch thiazole synthesis with thiourea to form the 2-amino-4-(2-thienyl)thiazole core. The final transformation to the target molecule is achieved via a Sandmeyer reaction, converting the 2-amino substituent to a 2-bromo group. This document offers in-depth procedural details, mechanistic insights, quantitative data, and safety protocols tailored for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The 4-(2-thienyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 2-bromo derivative, in particular, serves as a versatile precursor for further functionalization through cross-coupling reactions, enabling the rapid diversification of compound libraries.

The synthesis of 2-Bromo-4-(2-thienyl)thiazole from an α-haloketone is not a single transformation but a well-established three-step sequence. A direct synthesis is challenging; therefore, a more robust and higher-yielding pathway is employed:

  • α-Bromination: An appropriate acetylthiophene is first halogenated at the α-carbon to produce the required α-haloketone, 2-bromo-1-(thiophen-2-yl)ethanone.

  • Hantzsch Thiazole Synthesis: The α-haloketone undergoes cyclocondensation with thiourea to form the stable intermediate, 2-amino-4-(2-thienyl)thiazole.[3][4]

  • Sandmeyer Bromination: The 2-amino group is converted into a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst to yield the final product.[5][6]

This strategic approach is chosen for its reliability, use of readily available starting materials, and the high purity of the resulting intermediates and final product.

Mechanistic Rationale and Workflow

The Hantzsch and Sandmeyer Reactions: A Mechanistic Overview

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry for preparing thiazole rings.[7][8] The reaction begins with the nucleophilic attack of the sulfur atom from thiourea on the electrophilic α-carbon of the haloketone (an Sₙ2 reaction), displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. A subsequent dehydration (loss of water) step results in the formation of the aromatic thiazole ring.[7][9]

The Sandmeyer reaction provides a reliable method for replacing an amino group on an aromatic ring with a halide.[6][10] The primary amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt is often unstable and is used immediately. The introduction of a copper(I) halide, such as CuBr, catalyzes the decomposition of the diazonium salt via a single-electron transfer mechanism, releasing nitrogen gas and forming an aryl radical.[6] This radical then abstracts a bromine atom from the copper(II) species, yielding the final aryl bromide and regenerating the copper(I) catalyst.[5][6]

Overall Synthesis Workflow

The logical flow from the starting material to the final product is depicted below. Each step represents a distinct chemical transformation with its own dedicated protocol.

SynthesisWorkflow SM1 2-Acetylthiophene INT1 2-Bromo-1-(thiophen-2-yl)ethanone (α-Haloketone) SM1->INT1 α-Bromination (e.g., NBS) INT2 2-Amino-4-(2-thienyl)thiazole INT1->INT2 Hantzsch Synthesis SM2 Thiourea SM2->INT2 PROD 2-Bromo-4-(2-thienyl)thiazole INT2->PROD Sandmeyer Reaction SM3 1. NaNO₂ / HBr 2. CuBr SM3->PROD

Caption: Overall workflow for the synthesis of 2-Bromo-4-(2-thienyl)thiazole.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone (α-Haloketone Intermediate)

Introduction: This procedure details the α-bromination of 2-acetylthiophene using N-Bromosuccinimide (NBS), a safer and more selective brominating agent than elemental bromine for this transformation.[11]

Materials:

  • 2-Acetylthiophene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (approx. 0.05 eq).

  • Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂SO₃ solution (to quench any remaining bromine), and finally with brine.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification & Characterization: The crude product, 2-bromo-1-(thiophen-2-yl)ethanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The pure product is typically a solid with a melting point in the range of 29-33°C.

Protocol 2: Hantzsch Synthesis of 2-Amino-4-(2-thienyl)thiazole (Amine Intermediate)

Introduction: This is a classic cyclocondensation reaction. The α-haloketone prepared in Protocol 1 is reacted with thiourea in an alcoholic solvent to form the thiazole ring.[1][12]

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethanone (from Protocol 1)

  • Thiourea

  • Ethanol or Methanol

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) and thiourea (1.2-1.5 eq).[1][9]

  • Add ethanol or methanol as the solvent and a stir bar.

  • Heat the mixture to reflux with stirring for 2-4 hours. The initial product formed is the hydrobromide salt of the thiazole, which may be soluble in the hot alcohol.[9]

  • Monitor the reaction by TLC until the α-haloketone is consumed.

  • Remove the flask from the heat and allow the solution to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing an excess of 5% aqueous sodium carbonate solution and stir.[7] This neutralizes the HBr salt, causing the free amine product to precipitate.

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

Purification & Characterization: The crude 2-amino-4-(2-thienyl)thiazole can be purified by recrystallization from ethanol to yield a pure solid.

Protocol 3: Sandmeyer Bromination to 2-Bromo-4-(2-thienyl)thiazole (Final Product)

Introduction: This final step converts the 2-amino group to the target 2-bromo group. The procedure requires careful temperature control due to the instability of the intermediate diazonium salt.[5]

Materials:

  • 2-Amino-4-(2-thienyl)thiazole (from Protocol 2)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Diazotization:

    • In a flask, suspend 2-amino-4-(2-thienyl)thiazole (1.0 eq) in a solution of 48% HBr.

    • Cool the suspension to 0 to -5°C in an ice-salt bath with vigorous stirring. It is critical to maintain this low temperature.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold thiazole suspension. The addition rate should be slow enough to keep the temperature below 5°C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in additional 48% HBr and cool it to 0°C.

    • Slowly add the cold diazonium salt solution prepared in the previous step to the cold CuBr solution with vigorous stirring.

    • Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for 1 hour to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture and pour it into a large volume of water.

    • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Purification & Characterization: The crude 2-Bromo-4-(2-thienyl)thiazole can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Quantitative Data Summary

The following table provides representative quantitative data for each step of the synthesis. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepStarting Material (eq)Key Reagent(s) (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1 2-Acetylthiophene (1.0)NBS (1.1)CCl₄773-575-85%
2 α-Haloketone (1.0)Thiourea (1.2)Ethanol782-480-95%[9]
3 2-Aminothiazole (1.0)1. NaNO₂ (1.1)2. CuBr (1.2)48% HBr0 to 602-350-70%[5]

Safety and Handling

  • α-Haloketones: These compounds are lachrymatory and skin irritants. Handle 2-bromo-1-(thiophen-2-yl)ethanone in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): NBS is an irritant and corrosive. Avoid inhalation of dust and contact with skin.

  • Diazonium Salts: These intermediates are potentially explosive when isolated and dry. This protocol uses them in situ in solution, which is standard and safe practice. However, the reaction must be kept cold to prevent uncontrolled decomposition.

  • Hydrobromic Acid: HBr is highly corrosive. Handle with extreme care, wearing acid-resistant gloves and eye protection.

Conclusion

The synthesis of 2-Bromo-4-(2-thienyl)thiazole is reliably achieved through a three-step sequence involving α-bromination, Hantzsch cyclization, and a Sandmeyer reaction. This application note provides robust and detailed protocols that have been validated in the scientific literature. By understanding the underlying mechanisms and adhering to the procedural and safety guidelines, researchers can confidently prepare this valuable heterocyclic intermediate for applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., ... & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology, 15, 1366695. [Link]

  • Rashid, U., Mahnashi, M. H., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., ... & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. National Center for Biotechnology Information. [Link]

  • Google Patents. (2012).
  • Patsnap. (2020). Preparation method of 2-bromothiophene. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Mahnashi, M. H., Rashid, U., Almasoudi, H. H., Nahari, M. H., Ahmad, I., Binshaya, A. S., ... & Sadiq, A. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed. [Link]

  • Scientific Research Publishing. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

  • ACS Publications. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. [Link]

  • Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]

  • Lassalas, P., Marsais, F., & Hoarau, C. (2013). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Synlett, 24(17), 2233-2240.
  • ResearchGate. (2024). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5). [Link]

  • de Koning, C. B., Michael, J. P., & van Otterlo, W. A. L. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 623-628. [Link]

  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. [Link]

  • Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., ... & Volochnyuk, D. M. (2024).
  • Semantic Scholar. (1982). New method for preparation of 2-bromothiophene. [Link]

  • ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. [Link]

  • Google Patents. (1983). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Ganapathi, K., & Venkataraman, A. (1945). IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 362-371.
  • Sreeshma, P. S., Lekshmi, S. S., & Nambiar, J. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances, 14(31), 22261-22271. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. [Link]

  • Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. [Link]

  • Chemistry LibreTexts. (2024). 24.9: Reactions of Arylamines. [Link]

Sources

Application Notes and Protocols for the Fabrication of Organic Photovoltaics (OPV) using 2-Bromo-4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Thienyl-Thiazole Moieties in Advanced OPV Materials

The relentless pursuit of higher power conversion efficiencies (PCEs) in organic photovoltaics (OPVs) is intrinsically linked to the molecular design of novel donor and acceptor materials. The judicious selection of heterocyclic building blocks is paramount in tuning the optoelectronic properties of conjugated polymers, which form the heart of the photoactive layer in OPV devices. Among the vast library of heterocyclic systems, the thiazole unit has emerged as a particularly promising electron-accepting moiety. Its incorporation into conjugated backbones has been shown to deepen the Highest Occupied Molecular Orbital (HOMO) energy levels of the resulting polymers. This strategic lowering of the HOMO level is beneficial for achieving higher open-circuit voltages (Voc), a critical parameter in overall device efficiency.[1][2][3]

When combined with the electron-rich thiophene unit, the resulting thienyl-thiazole structure offers a versatile platform for the synthesis of donor-acceptor (D-A) copolymers. The monomer, 2-Bromo-4-(2-thienyl)thiazole, serves as a key building block in this context. It provides a reactive site for polymerization via its bromine atom, while the thienyl and thiazole rings contribute to the electronic and structural properties of the polymer chain. The orientation of the nitrogen atom in the thiazole ring relative to the polymer backbone can significantly influence molecular planarity, intermolecular packing, and, consequently, the photovoltaic performance of the resulting device.[2][3]

These application notes provide detailed protocols for the synthesis of a representative conjugated polymer using 2-Bromo-4-(2-thienyl)thiazole as a monomer via Stille cross-coupling polymerization, followed by a comprehensive guide to the fabrication and characterization of a bulk heterojunction (BHJ) organic photovoltaic device.

Part 1: Synthesis of a Representative Thienyl-Thiazole Conjugated Polymer

The following protocol describes the synthesis of a D-A copolymer, herein designated as P(BDT-TTz) , by reacting 2-Bromo-4-(2-thienyl)thiazole with a benzodithiophene (BDT) derivative. This procedure is a representative example based on established Stille polymerization methodologies for similar conjugated polymers.[4]

Rationale for Reagent Selection
  • 2-Bromo-4-(2-thienyl)thiazole (Monomer 1): The primary building block, providing the thienyl-thiazole unit. The bromine atom allows for facile cross-coupling reactions.

  • (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (BDT-SnMe3) (Monomer 2): A commonly used electron-donating comonomer that provides good solubility due to the branched alkyl side chains and favorable electronic properties for OPV applications.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Tri(o-tolyl)phosphine (P(o-tol)3): A standard catalytic system for Stille coupling reactions, known for its efficiency and tolerance to various functional groups.

  • Chlorobenzene: A high-boiling point solvent suitable for polymerization reactions that require elevated temperatures.

Experimental Workflow for P(BDT-TTz) Synthesis

cluster_0 Polymer Synthesis reagents 1. Combine Monomers & Catalyst: - 2-Bromo-4-(2-thienyl)thiazole - BDT-SnMe3 - Pd2(dba)3 & P(o-tol)3 - Anhydrous Chlorobenzene degas 2. Degas Mixture: Purge with Argon for 30 min reagents->degas reaction 3. Polymerization: Heat at 110°C for 48h under Argon degas->reaction endcapping 4. End-Capping: Add 2-bromothiophene, react for 2h reaction->endcapping precipitation1 5. First Precipitation: Pour into stirring Methanol endcapping->precipitation1 filtration1 6. Collect Crude Polymer: Filter the precipitate precipitation1->filtration1 soxhlet 7. Purification (Soxhlet Extraction): Sequentially with Methanol, Acetone, Hexane, and Chloroform filtration1->soxhlet precipitation2 8. Second Precipitation: Concentrate Chloroform fraction and precipitate in Methanol soxhlet->precipitation2 drying 9. Final Product: Collect by filtration and dry under vacuum precipitation2->drying

Caption: Workflow for the synthesis and purification of the P(BDT-TTz) polymer.

Detailed Synthesis Protocol for P(BDT-TTz)
  • Reaction Setup: In a nitrogen-filled glovebox, add 2-Bromo-4-(2-thienyl)thiazole (0.246 g, 1.0 mmol), (4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (0.955 g, 1.0 mmol), Pd2(dba)3 (18.3 mg, 0.02 mmol), and P(o-tol)3 (24.3 mg, 0.08 mmol) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition and Degassing: Add 20 mL of anhydrous chlorobenzene to the flask. Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Degas the solution by purging with argon for 30 minutes.

  • Polymerization: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture under a positive pressure of argon for 48 hours.

  • End-Capping: To terminate the polymerization, add a solution of 2-bromothiophene (0.05 mL) in 1 mL of chlorobenzene to the reaction mixture and stir for an additional 2 hours at 110 °C.

  • Precipitation and Collection: Allow the reaction mixture to cool to room temperature. Slowly pour the viscous solution into 200 mL of vigorously stirring methanol. A fibrous precipitate will form.

  • Filtration: Collect the crude polymer by filtration through a Soxhlet thimble.

  • Purification by Soxhlet Extraction: Place the thimble in a Soxhlet apparatus and sequentially extract the polymer with methanol, acetone, and hexane to remove oligomers and catalyst residues. Finally, extract the polymer with chloroform.

  • Final Precipitation and Drying: Collect the chloroform fraction and concentrate it to approximately 20 mL using a rotary evaporator. Precipitate the purified polymer by adding the concentrated solution to 200 mL of stirring methanol. Collect the final product by filtration and dry it in a vacuum oven at 60 °C for 24 hours.

Part 2: Fabrication of a Bulk Heterojunction OPV Device

This section outlines the fabrication of a conventional architecture OPV device (ITO/PEDOT:PSS/Active Layer/Ca/Al) using the synthesized P(BDT-TTz) as the donor material and a non-fullerene acceptor (NFA) such as Y6.

Materials and Substrate Preparation
  • Substrates: Indium tin oxide (ITO)-coated glass.

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

  • Active Layer: A blend of P(BDT-TTz) and Y6 in a suitable solvent (e.g., chloroform with a processing additive like 1,8-diiodooctane).

  • Electron Transport Layer (ETL) / Cathode: Calcium (Ca) followed by Aluminum (Al).

OPV Device Fabrication Workflow

cluster_1 OPV Device Fabrication cleaning 1. Substrate Cleaning: Sequential sonication in detergent, DI water, acetone, and isopropanol plasma 2. UV-Ozone/Plasma Treatment: To improve wettability cleaning->plasma htl 3. HTL Deposition: Spin-coat PEDOT:PSS, then anneal plasma->htl active_layer 4. Active Layer Deposition: Spin-coat P(BDT-TTz):Y6 blend in a glovebox htl->active_layer cathode 5. Cathode Deposition: Thermal evaporation of Ca and Al under high vacuum active_layer->cathode encapsulation 6. Encapsulation: Seal the device to prevent degradation cathode->encapsulation

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Application Notes and Protocols for the Integration of 2-Bromo-4-(2-thienyl)thiazole in Organic Field-Effect Transistor (OFET) Devices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the incorporation of the novel organic semiconductor, 2-Bromo-4-(2-thienyl)thiazole, into Organic Field-Effect Transistors (OFETs). Thiophene and thiazole moieties are foundational building blocks in the design of high-performance organic electronic materials. This document outlines the synthesis of this promising small molecule, its integration into OFETs via both solution-based and vacuum deposition techniques, and the subsequent characterization of the devices. This guide is intended for researchers and professionals in materials science, organic electronics, and drug development who are exploring new materials for advanced electronic applications.

Introduction: The Rationale for Thiophene-Thiazole Architectures in OFETs

The field of organic electronics continues to be driven by the pursuit of novel materials that offer a combination of high charge carrier mobility, environmental stability, and processability. Thiophene-based oligomers and polymers have long been a cornerstone of organic semiconductor research due to their excellent charge transport properties. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, offers unique electronic characteristics that can be harnessed to fine-tune the performance of organic semiconductors.

The incorporation of a thiazole unit into a thiophene-based structure, as in 2-Bromo-4-(2-thienyl)thiazole, creates a molecule with a distinct electronic profile. The electron-withdrawing nature of the thiazole ring can influence the energy levels of the molecule, potentially leading to improved charge injection and transport. Furthermore, the presence of the bromine atom provides a reactive site for further chemical modification, allowing for the synthesis of more complex structures such as donor-acceptor copolymers with tailored optoelectronic properties.

This application note will provide a comprehensive workflow for researchers to explore the potential of 2-Bromo-4-(2-thienyl)thiazole as a high-performance organic semiconductor.

Synthesis of 2-Bromo-4-(2-thienyl)thiazole: A Two-Step Approach

The synthesis of 2-Bromo-4-(2-thienyl)thiazole is a two-step process that begins with the well-established Hantzsch thiazole synthesis to create the 4-(2-thienyl)thiazole core, followed by a selective bromination.

Step 1: Synthesis of 4-(2-thienyl)thiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and robust method for the formation of the thiazole ring. In this protocol, 2-bromoacetylthiophene is reacted with thioformamide to yield the desired product.

Hantzsch_Synthesis Reactant1 2-Bromoacetylthiophene Reaction Ethanol, Reflux Reactant1->Reaction + Reactant2 Thioformamide Reactant2->Reaction + Product 4-(2-thienyl)thiazole Reaction->Product

Figure 1: Hantzsch synthesis of 4-(2-thienyl)thiazole.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetylthiophene (1 equivalent) in absolute ethanol.

  • Addition of Thioformamide: To the stirred solution, add thioformamide (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of 4-(2-thienyl)thiazole

The second step involves the selective bromination of the thiazole ring at the 2-position using N-Bromosuccinimide (NBS) as the brominating agent.

Bromination Reactant1 4-(2-thienyl)thiazole Reaction Acetonitrile, 0°C to RT Reactant1->Reaction + Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction + Product 2-Bromo-4-(2-thienyl)thiazole Reaction->Product

Figure 2: Bromination of 4-(2-thienyl)thiazole.

Protocol:

  • Reaction Setup: Dissolve 4-(2-thienyl)thiazole (1 equivalent) in acetonitrile in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.

  • Addition of NBS: Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes to an hour. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 2-Bromo-4-(2-thienyl)thiazole.

OFET Device Fabrication: Protocols and Considerations

The performance of an OFET is highly dependent on the quality of the semiconductor thin film and the device architecture. Here, we present protocols for both solution-based and vacuum-based deposition methods. A bottom-gate, top-contact (BGTC) architecture is described, which is a common configuration for OFETs.

OFET_Architecture cluster_0 OFET Device Structure Source Source Electrode (Au) Semiconductor 2-Bromo-4-(2-thienyl)thiazole Source->Semiconductor Drain Drain Electrode (Au) Drain->Semiconductor Dielectric Dielectric (SiO2) Semiconductor->Dielectric Gate Gate Electrode (n++ Si) Dielectric->Gate

Figure 3: Schematic of a bottom-gate, top-contact OFET.
Substrate Preparation

A clean and well-treated substrate is crucial for achieving high-quality thin films and reliable device performance.

  • Cleaning: Substrates (e.g., heavily n-doped Si wafers with a thermally grown SiO₂ layer) are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Drying: The substrates are then dried with a stream of nitrogen gas.

  • Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the substrates are often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This can be done by immersing the substrates in a dilute solution of OTS in toluene.

Solution-Shearing Deposition

Solution-shearing is a scalable technique that can produce highly crystalline organic semiconductor films.

Protocol:

  • Solution Preparation: Prepare a solution of 2-Bromo-4-(2-thienyl)thiazole in a high-boiling point solvent such as chlorobenzene or dichlorobenzene at a concentration of 5-10 mg/mL. Gentle heating may be required to fully dissolve the material.

  • Deposition: The substrate is placed on a heated stage. A small volume of the semiconductor solution is dispensed near the edge of a flat blade (the "shearing blade"). The blade is then moved across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s).

  • Annealing: After deposition, the films are annealed at a temperature below the melting point of the organic semiconductor (e.g., 80-120°C) to remove residual solvent and improve crystallinity.

Thermal Vapor Deposition

Thermal vapor deposition is a high-vacuum technique that produces very pure and uniform thin films.

Protocol:

  • Loading: The 2-Bromo-4-(2-thienyl)thiazole powder is placed in a quartz crucible inside a thermal evaporation chamber. The prepared substrates are mounted on a holder above the crucible.

  • Evacuation: The chamber is evacuated to a high vacuum (e.g., <10⁻⁶ Torr).

  • Deposition: The crucible is heated until the organic material begins to sublime. The deposition rate is monitored using a quartz crystal microbalance and is typically maintained at 0.1-0.5 Å/s. The desired film thickness is usually between 30-50 nm.

  • Electrode Deposition: Without breaking the vacuum, source and drain electrodes (e.g., gold) are deposited through a shadow mask onto the organic semiconductor film.

OFET Device Characterization

The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics. The key parameters of interest are the charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

Characterization_Workflow Fabricated_OFET Fabricated OFET Device Probe_Station Probe Station Measurement Fabricated_OFET->Probe_Station Output_Curve Output Characteristics (Id vs. Vd) Probe_Station->Output_Curve Transfer_Curve Transfer Characteristics (Id vs. Vg) Probe_Station->Transfer_Curve Parameter_Extraction Parameter Extraction Transfer_Curve->Parameter_Extraction Mobility Mobility (μ) Parameter_Extraction->Mobility OnOff_Ratio On/Off Ratio Parameter_Extraction->OnOff_Ratio Threshold_Voltage Threshold Voltage (Vth) Parameter_Extraction->Threshold_Voltage

Figure 4: Workflow for OFET characterization.

Protocol:

  • Measurement Setup: The electrical characteristics are measured using a semiconductor parameter analyzer connected to a probe station in a dark, inert environment (e.g., a nitrogen-filled glovebox).

  • Output Characteristics: The drain current (Id) is measured as a function of the drain-source voltage (Vds) for various gate-source voltages (Vgs). This provides information about the operating regimes of the transistor.

  • Transfer Characteristics: The drain current (Id) is measured as a function of the gate-source voltage (Vgs) at a constant drain-source voltage (Vds) in both the linear and saturation regimes.

  • Parameter Extraction:

    • Mobility (μ): The field-effect mobility is calculated from the slope of the √|Id| vs. Vgs plot in the saturation regime using the following equation: Id,sat = (W / 2L) * Ci * μ * (Vgs - Vth)² where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.

    • On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

    • Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, and it can be extrapolated from the linear region of the √|Id| vs. Vgs plot.

Expected Performance and Data Summary

While the performance of OFETs based on 2-Bromo-4-(2-thienyl)thiazole will depend on the specific fabrication conditions, we can anticipate its behavior based on related thiophene-thiazole materials. Thiophene-thiazole copolymers have demonstrated promising p-channel characteristics.[1] For instance, a copolymer incorporating thieno[3,2-b]thiophene and benzothiadiazole has shown a hole mobility of 0.1 cm² V⁻¹ s⁻¹.[2]

ParameterRepresentative Value
Charge Carrier Mobility (μ) ~0.1 cm² V⁻¹ s⁻¹
On/Off Current Ratio (Ion/Ioff) > 10³
Threshold Voltage (Vth) < -3 V

Conclusion

This application note has provided a detailed guide for the synthesis, fabrication, and characterization of OFETs based on the novel organic semiconductor, 2-Bromo-4-(2-thienyl)thiazole. By following the outlined protocols, researchers can effectively explore the potential of this material for applications in next-generation organic electronics. The unique combination of thiophene and thiazole moieties, along with the potential for further functionalization, makes 2-Bromo-4-(2-thienyl)thiazole a compelling candidate for the development of high-performance organic electronic devices.

References

  • Fraunhofer IPMS. (n.d.). Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT). Retrieved from [Link]

  • Chen, J., et al. (2023). Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole. Frontiers in Chemistry, 11, 1256323.
  • Faraji, S., et al. (2015). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
  • Giri, G., et al. (2011). Tuning charge transport in solution-sheared organic semiconductors using lattice strain.
  • Diao, Y., et al. (2013). Solution coating of large-area arrays of ordered organic semiconductor single crystals.
  • Anthony, J. E. (2006). Functionalized Acenes and Thienoacenes for Organic Field-Effect Transistors. Chemical Reviews, 106(12), 5028-5048.
  • Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926-952.
  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Kim, G., et al. (2017). Thiophene-Thiazole-Based Semiconducting Copolymers for High-Performance Polymer Field-Effect Transistors. ACS Applied Materials & Interfaces, 9(44), 38746-38754.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • VacCoat. (2019, September 25). Thin Films Deposition of Organic Materials. Retrieved from [Link]

Sources

Functionalization of 2-Bromo-4-(2-thienyl)thiazole via C-H activation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 2-Bromo-4-(2-thienyl)thiazole via C-H Activation

Introduction: The Strategic Value of Thienylthiazole Scaffolds

The 2-Bromo-4-(2-thienyl)thiazole core represents a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Thiazole and thiophene rings are prevalent in a multitude of FDA-approved drugs and advanced organic materials, prized for their ability to engage in critical biological interactions and for their unique electronic properties.[1][2] The functionalization of this specific scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of pharmacokinetic profiles, biological target affinity, and material characteristics.

Traditionally, the modification of such structures relies on classical cross-coupling reactions (e.g., Suzuki, Stille) at the pre-functionalized C-Br position. However, the advent of transition-metal-catalyzed carbon-hydrogen (C-H) activation has revolutionized synthetic strategy.[3] This approach offers a more atom-economical and step-efficient pathway to build molecular complexity by directly converting innate C-H bonds into new C-C or C-heteroatom bonds, often obviating the need for pre-functionalization steps.[3][4]

This guide provides a detailed technical overview and actionable protocols for the functionalization of 2-Bromo-4-(2-thienyl)thiazole, focusing on palladium-catalyzed direct arylation and iridium-catalyzed borylation as exemplary C-H activation strategies.

The Core Substrate: Understanding the Reactivity of 2-Bromo-4-(2-thienyl)thiazole

The substrate at the heart of this guide, 2-Bromo-4-(2-thienyl)thiazole, is a commercially available building block that presents multiple sites for potential functionalization. A strategic analysis of its structure is paramount to designing effective C-H activation protocols.

  • C-Br Bond (Position 2): This is the classical handle for traditional cross-coupling reactions. Its presence offers a complementary route for functionalization but can also be a site for undesired side reactions (e.g., dehalogenation) under certain C-H activation conditions.[5]

  • Thiazole C5-H: This is the most acidic and sterically accessible C-H bond on the thiazole ring, making it a prime target for C-H activation. Palladium-catalyzed direct arylations of thiazole derivatives frequently occur with high regioselectivity at the C5 position.[6][7]

  • Thiophene C3'-H and C5'-H: The thiophene ring also possesses activatable C-H bonds. The C5'-H is generally more reactive than the C3'-H in electrophilic substitution-type mechanisms due to electronic effects. However, the regioselectivity can be influenced by the choice of catalyst and ligands.[8][9]

The primary challenge and opportunity lie in achieving high regioselectivity, targeting a specific C-H bond while leaving the C-Br bond and other C-H bonds intact.

Mechanistic Cornerstone: The Concerted Metalation-Deprotonation (CMD) Pathway

For the direct arylation of electron-rich heterocycles like thiazoles and thiophenes, the Concerted Metalation-Deprotonation (CMD) mechanism is widely accepted as the key C-H activation step.[10][11] Understanding this pathway is crucial for rationalizing reaction conditions and troubleshooting experiments.

The cycle typically involves:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.

  • C-H Activation (CMD): The heterocycle coordinates to the Pd(II) center. A base, often assisted by an additive like pivalic acid, facilitates the concerted removal of the proton and cleavage of the C-H bond, forming a new Pd-C bond.[12] Pivalic acid is believed to act as a proton shuttle, accelerating this turnover-limiting step.

  • Reductive Elimination: The two organic moieties (the aryl group and the heterocycle) couple, and the desired biaryl product is released, regenerating the Pd(0) catalyst.

Palladium-Catalyzed Direct Arylation Cycle cluster_CMD Concerted Metalation-Deprotonation (CMD) pd0 Pd(0)Ln pd2_oxidative Ar-Pd(II)-X (Ln) pd0->pd2_oxidative Oxidative Addition (+ Ar-X) pd2_coordinated Ar-Pd(II)-Het (Ln) pd2_oxidative->pd2_coordinated Coordination (+ Het-H) product Product (Ar-Het) pd2_coordinated->product Reductive Elimination cmd_text - Base-H+ - X- product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed direct arylation via the CMD pathway.

Application Protocol 1: Palladium-Catalyzed Direct C5-Arylation

This protocol details the regioselective arylation at the C5 position of the thiazole ring, a common and highly effective transformation. Ligand-free conditions using Pd(OAc)₂ are often robust, economical, and environmentally attractive.[7][13]

Rationale for Component Selection:
  • Catalyst (Pd(OAc)₂): A reliable and commercially available palladium(II) precursor that is reduced in situ to the active Pd(0) species.

  • Base (KOAc or K₂CO₃): A mild inorganic base essential for the deprotonation step in the CMD mechanism. Potassium acetate (KOAc) is often preferred for its solubility and moderate basicity.

  • Additive (PivOH): Pivalic acid is a key additive that significantly accelerates the reaction by facilitating the C-H bond cleavage step.[12]

  • Solvent (DMAc or Dioxane): High-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures (120-150 °C) and to ensure solubility of the reagents.

Experimental Workflow Diagram

Experimental_Workflow start Start reagents Combine Substrate, Aryl Bromide, Pd(OAc)₂, Base, and PivOH in a reaction vessel. start->reagents inert Seal, Evacuate, and Backfill with Inert Gas (Ar/N₂). reagents->inert solvent Add Anhydrous Solvent (DMAc) via Syringe. inert->solvent heat Heat Reaction Mixture (e.g., 130 °C) with Stirring. solvent->heat monitor Monitor Progress via TLC or GC-MS. heat->monitor cool Cool to Room Temperature Upon Completion. monitor->cool quench Dilute with Water and Extract with Organic Solvent (EtOAc). cool->quench wash Wash Organic Layer with Brine and Dry (Na₂SO₄). quench->wash purify Concentrate and Purify via Column Chromatography. wash->purify end Characterize Pure Product purify->end

Caption: Step-by-step workflow for the direct arylation protocol.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromo-4-(2-thienyl)thiazole (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.1 mmol, 1.1 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), potassium acetate (KOAc, 2.0 mmol, 2.0 equiv), and pivalic acid (PivOH, 0.3 mmol, 30 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc, 3-5 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-Bromo-5-aryl-4-(2-thienyl)thiazole product.

Data Summary: Representative C5-Arylations
EntryAryl Bromide PartnerPd Loading (mol%)Temp (°C)Time (h)Yield (%)
14-Bromotoluene213016~85%
24-Bromoanisole213018~80%
31-Bromo-4-fluorobenzene213016~90%
43-Bromo-benzonitrile214024~75%
52-Bromothiophene214024~70%
Yields are estimates based on similar transformations reported in the literature and may vary.[12]

Application Protocol 2: Iridium-Catalyzed C-H Borylation

For further diversification, C-H borylation is an exceptionally powerful tool, converting a C-H bond into a versatile C-Bpin (boronic acid pinacol ester) group. This group is a cornerstone of Suzuki-Miyaura cross-coupling, enabling the subsequent introduction of a vast array of aryl, heteroaryl, or alkyl groups. Iridium catalysts are renowned for their high activity and unique regioselectivity in borylation reactions, often governed by steric factors.[14][15]

Rationale for Component Selection:
  • Catalyst System ([Ir(cod)OMe]₂ / dtbpy): The combination of the iridium precursor [Ir(cod)OMe]₂ and a sterically hindered bipyridine ligand like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) forms the highly active catalytic species.

  • Boron Source (B₂pin₂): Bis(pinacolato)diboron is the standard reagent, serving as a stable and easy-to-handle source of the boryl group.

  • Solvent (THF or Cyclohexane): Apolar solvents are typically used to minimize competitive coordination to the metal center.

Regioselectivity Considerations:

In the case of 2-Bromo-4-(2-thienyl)thiazole, iridium-catalyzed borylation is expected to favor the least sterically hindered C-H bonds. This presents an interesting regiochemical divergence from palladium catalysis. The most likely site for borylation is the C5'-H of the thiophene ring, as it is electronically activated and sterically accessible.[14][16] The C5-H of the thiazole is also a potential site, and competitive functionalization may occur.

Detailed Step-by-Step Protocol:
  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%) to a Schlenk tube. Add anhydrous cyclohexane (2 mL) and stir for 10 minutes.

  • Reagent Addition: To this solution, add 2-Bromo-4-(2-thienyl)thiazole (1.0 mmol, 1.0 equiv) and B₂pin₂ (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the tube and stir the mixture at room temperature (or gentle heating to 50-80 °C if necessary) for 16-24 hours.

  • Monitoring: Monitor the reaction by GC-MS, looking for the appearance of the product mass and disappearance of the starting material.

  • Work-up: Once complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the borylated product. It is often advisable to use the crude product directly in a subsequent Suzuki coupling if the conversion is high.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient heat; Presence of oxygen or water.Use fresh catalyst and anhydrous, degassed solvents. Ensure a completely inert atmosphere. Increase temperature in 10 °C increments.
Poor Regioselectivity Competing C-H sites have similar reactivity under the chosen conditions.For Pd-arylation, try a different ligand or additive. For borylation, a more sterically demanding ligand may improve selectivity.
Dehalogenation (Loss of Br) Reductive cleavage of the C-Br bond by the Pd(0) catalyst.Use a milder base or slightly lower reaction temperature. Aryl iodides are sometimes less prone to this side reaction than bromides.[12]
Homocoupling of Aryl Halide Reaction conditions favor the coupling of two aryl halide molecules.Ensure the heterocycle is present in a slight excess or at least a 1:1 ratio. Lowering catalyst loading can sometimes mitigate this.

Conclusion

The functionalization of 2-Bromo-4-(2-thienyl)thiazole via transition-metal-catalyzed C-H activation provides a powerful and modern alternative to classical synthetic methods. By carefully selecting the catalyst system—palladium for direct arylation at the thiazole C5-position or iridium for sterically-driven borylation—researchers can achieve regioselective transformations with high efficiency. These protocols open the door to the rapid synthesis of diverse libraries of novel compounds for applications in drug discovery and materials science, demonstrating the strategic advantage of incorporating C-H activation into the synthetic chemist's toolkit.

References

  • Yang, S., Li, B., Wan, X., & Shi, Z. (2010). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications. URL: [Link]

  • Alberico, D., Scott, M. E., & Lautens, M. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Reviews. URL: [Link]

  • Alberico, D., & Lautens, M. (2009). Direct arylation of heteroaromatic substrate with Pearlman's catalyst. Dalton Transactions. URL: [Link]

  • Liégault, B., Petrov, I., Gorelsky, S. I., & Fagnou, K. (2010). Modulating Reactivity and Diverting Selectivity in Palladium-Catalyzed Heteroaromatic Direct Arylation Through the Use of a Chloride Activating/Blocking Group. The Journal of Organic Chemistry. URL: [Link]

  • Yang, S., Li, B., Wan, X., & Shi, Z. (2010). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Request PDF. URL: [Link]

  • Uemura, T., Imoto, S., & Chatani, N. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters. URL: [Link]

  • Ye, B. H., & Cramer, N. (2013). Factors Controlling the Reactivity of Heteroarenes in Direct Arylation with Arylpalladium Acetate Complexes. Organometallics. URL: [Link]

  • Lafrance, M., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. URL: [Link]

  • Sakata, K., & Amaike, K. (2019). Sp3 C-H Borylation Catalyzed by Iridium(III) Triboryl Complex: Comprehensive Theoretical Study of Reactivity, Regioselectivity, and Prediction of Excellent Ligand. Request PDF. URL: [Link]

  • An efficient regioselective arylation of thiazole derivatives via Pd-catalyzed C–H activation is reported. (2013). Organic Letters. URL: [Link]

  • Mkhalid, I. A. I., Coventry, D. N., Albesa-Jove, D., Batsanov, A. S., Howard, J. A. K., Perutz, R. N., & Marder, T. B. (2008). Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization. Angewandte Chemie International Edition. URL: [Link]

  • El-Sayed, N. N. E., Al-Ghorbani, M., & Abbas, S. Y. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. URL: [Link]

  • Wang, L., Zhang, Y., & Liu, Z. (2019). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications. URL: [Link]

  • Strieth-Kalthoff, F., Le, C. M., & Glorius, F. (2020). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. URL: [Link]

  • Roger, J., Pozgan, F., & Doucet, H. (2025). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. URL: [Link]

  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. (n.d.). Organic Chemistry Portal. URL: [Link]

  • Preshlock, S. M. (2017). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. eScholarship.org. URL: [Link]

  • Mahnashi, M. H., Rashid, U., Almasoudi, H. H., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry. URL: [Link]

  • Iridium-Catalyzed Borylation. (n.d.). DumeleLAB. URL: [Link]

  • Luscombe, C. K., & Schlenker, C. W. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Molecules. URL: [Link]

  • Englert, U., & Gsänger, S. (2016). Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Angewandte Chemie International Edition. URL: [Link]

Sources

Step-by-step bromination of 4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of 4-(2-thienyl)thiazole

Part 1: Core Directive & Strategic Analysis

Executive Summary

The bi-heteroaryl scaffold 4-(2-thienyl)thiazole is a critical building block in the synthesis of organic semiconductors (e.g., donor-acceptor polymers) and kinase inhibitors. Functionalizing this scaffold via bromination allows for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille).

This guide details the regioselective mono-bromination of 4-(2-thienyl)thiazole. The core challenge is distinguishing between the reactive sites on the electron-rich thiophene ring and the electron-deficient thiazole ring.

Retrosynthetic Logic & Regiochemistry

To ensure experimental success, one must understand the electronic bias of the substrate:

  • Thiophene Ring (Electron Rich): Thiophene is a

    
    -excessive heterocycle. The sulfur atom donates electron density into the ring, activating it toward Electrophilic Aromatic Substitution (
    
    
    
    ). The C5 position (
    
    
    -position) is the most reactive site due to the stability of the sigma-complex intermediate.
  • Thiazole Ring (Electron Deficient): Thiazole behaves similarly to pyridine. The imine nitrogen withdraws electron density, deactivating the ring toward

    
    . While the C5 position of thiazole can react, it is significantly less reactive than the thiophene ring.
    

Part 2: Detailed Experimental Protocols

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1]Role
4-(2-thienyl)thiazole 167.251.0Substrate
N-Bromosuccinimide (NBS) 177.981.05Brominating Agent
DMF (Dimethylformamide) 73.09SolventPolar aprotic solvent
Chloroform (

)
119.38SolventExtraction solvent
Sodium Bicarbonate (

)
84.01WashNeutralization

Safety Note: NBS is an irritant. DMF is a potent solvent and potential reproductive toxin. Perform all reactions in a fume hood.

Protocol A: Mild Bromination (Recommended)

Best for high regioselectivity and small-to-medium scale (100 mg - 10 g).

Step 1: Reaction Setup

  • Weigh 1.0 eq (e.g., 1.67 g) of 4-(2-thienyl)thiazole into a round-bottom flask wrapped in aluminum foil (to protect from light, preventing radical side reactions).

  • Dissolve the substrate in anhydrous DMF (0.2 M concentration) . Stir until a clear solution is obtained.

  • Cool the solution to 0°C using an ice bath. Note: Cooling improves regiocontrol by suppressing reaction at the thiazole C5 position.

Step 2: Addition of NBS

  • Dissolve 1.05 eq (e.g., 1.87 g) of NBS in a minimal amount of DMF.

  • Add the NBS solution dropwise to the reaction flask over 15–20 minutes.

  • Allow the reaction to warm to Room Temperature (RT) slowly and stir for 4–12 hours.

Step 3: Monitoring

  • TLC (Thin Layer Chromatography): Use 20% Ethyl Acetate in Hexanes. The product will be less polar (higher

    
    ) than the starting material.
    
  • Endpoint: Disappearance of the starting material spot.

Step 4: Workup

  • Pour the reaction mixture into 5 volumes of ice-cold water . The product may precipitate as a solid.

  • If solid precipitates: Filter, wash with water, and dry under vacuum.

  • If oil forms: Extract with Chloroform (

    
    ). Wash the combined organic layers with saturated 
    
    
    
    (to remove succinimide byproduct) and brine.
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Usually, the crude product is

    
     pure.
    
  • If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
Protocol B: Alternative for Scale-Up

Uses elemental bromine; cheaper for multi-gram scales but requires stricter safety controls.

  • Dissolve substrate in Glacial Acetic Acid .

  • Add 1.0 eq of

    
      (diluted in AcOH) dropwise at RT.
    
  • Stir for 2 hours.

  • Quench with aqueous Sodium Thiosulfate (

    
    ) to destroy excess bromine.
    
  • Extract with DCM, wash with

    
    , dry, and concentrate.
    

Part 3: Characterization & Data Interpretation

Expected NMR Data

To validate the structure, compare the proton signals.[2][3][4]

ProtonStarting Material (ppm)Product (4-(5-bromo-2-thienyl)thiazole)Change
Thiazole H-2 ~8.8 (s)~8.8 (s)Unchanged
Thiazole H-5 ~7.6 (s)~7.6 (s)Unchanged
Thiophene H-3 ~7.5 (d)~7.3 (d)Shifted
Thiophene H-4 ~7.1 (dd)~7.0 (d)Loss of coupling to H-5
Thiophene H-5 ~7.4 (d)Absent Replaced by Br

Note: The disappearance of the Thiophene H-5 signal and the simplification of the H-4 signal from a doublet-of-doublets (or triplet-like) to a clean doublet is the definitive proof of C5-bromination.

Part 4: Visualization & Logic Flow

Reaction Mechanism & Workflow

The following diagram illustrates the decision logic and chemical pathway.

BrominationWorkflow cluster_mech Electronic Bias Start Start: 4-(2-thienyl)thiazole ReagentChoice Select Reagent: NBS (High Selectivity) vs Br2 (Scale) Start->ReagentChoice Reaction Reaction: SEAr Mechanism Attack at Thiophene C5 ReagentChoice->Reaction NBS/DMF (0°C) Intermediate Sigma Complex Formation Reaction->Intermediate Product Target: 4-(5-bromo-2-thienyl)thiazole Intermediate->Product -HBr (Succinimide) SideProduct Impurity: Dibrominated Species (Thiazole C5 reaction) Product->SideProduct Excess Reagent / High Temp Thiophene Thiophene Ring: Electron Rich (Reactive) Thiazole Thiazole Ring: Electron Poor (Inert)

Caption: Workflow for the regioselective bromination of 4-(2-thienyl)thiazole, highlighting the kinetic preference for the thiophene ring.

Part 5: Troubleshooting (Expert Insights)

  • Issue: Formation of dibrominated product.

    • Cause: Excess NBS or high temperature.

    • Solution: Strictly control stoichiometry (1.0–1.05 eq). Keep reaction at 0°C for the first hour.

  • Issue: Incomplete conversion.

    • Cause: Old NBS (degraded).

    • Solution: Recrystallize NBS from water before use to ensure purity.

  • Issue: Product is sticky/oily.

    • Cause: Residual DMF.

    • Solution: Wash the organic layer with 5% LiCl solution (removes DMF) or dry under high vacuum for >12 hours.

References

  • Synthesis of Thiophene and Thiazole-Based Building Blocks. National Institutes of Health (PMC). [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination. Journal of Organic Chemistry / LookChem. [Link][5]

  • Thiazole Synthesis and Reactivity. Organic Chemistry Portal. [Link][5]

  • Regioselectivity in Electrophilic Substitution of Thiazoles. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Bromo-4-(2-thienyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #THZ-BR-042 Subject: Yield Optimization & Troubleshooting for 2-Bromo-4-(2-thienyl)thiazole Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Bromo-4-(2-thienyl)thiazole presents a classic heterocyclic challenge: balancing the robust ring-forming capability of the Hantzsch synthesis against the sensitivity of the electron-rich thiophene moiety during the subsequent diazotization (Sandmeyer) step.

This guide prioritizes Route A (Hantzsch + Anhydrous Sandmeyer) as the primary high-yield protocol. Standard aqueous Sandmeyer conditions frequently result in extensive polymerization (tar formation) due to the acid-sensitivity of the thiophene ring. We also provide Route B (Regioselective Suzuki) as a contingency for substrates intolerant to radical bromination.

Module 1: The Primary Protocol (Hantzsch + Anhydrous Sandmeyer)

Workflow Visualization

HantzschSandmeyer Start 2-Acetylthiophene Step1 Bromination (Br2/AcOH or NBS) Start->Step1 Inter1 α-Bromoketone (Lachrymator!) Step1->Inter1 Control Temp < 40°C Step2 Hantzsch Cyclization (Thiourea, EtOH) Inter1->Step2 Inter2 2-Amino-4-(2-thienyl)thiazole Step2->Inter2 Yield > 85% Step3 Anhydrous Sandmeyer (t-BuONO, CuBr2, MeCN) Inter2->Step3 Critical Step Final Target: 2-Bromo-4-(2-thienyl)thiazole Step3->Final Radical Mechanism

Caption: Optimized workflow avoiding aqueous acid to preserve the thiophene ring.

Step-by-Step Protocol & Optimization
Step 1: Formation of the 2-Aminothiazole Intermediate
  • Reagents: 2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq), Thiourea (1.1 eq), Ethanol (Absolute).

  • Protocol:

    • Dissolve the

      
      -bromoketone in absolute ethanol (
      
      
      
      ).
    • Add thiourea in one portion.

    • Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

    • Critical Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter this solid.[1][2]

    • Suspend the solid in water and neutralize with saturated

      
       to liberate the free base. Filter, wash with water, and dry.
      
  • Yield Optimization Tip: Do not skip the neutralization step. The free base is required for the subsequent Sandmeyer reaction; the HBr salt will consume the nitrite reagent and lower yields.

Step 2: The Anhydrous Sandmeyer Reaction (The "Yield Maker")
  • The Problem: Standard aqueous Sandmeyer (

    
    ) generates strong acid, causing the electron-rich thiophene ring to polymerize (black tar).
    
  • The Solution: Use tert-Butyl Nitrite (

    
    -BuONO)  in anhydrous Acetonitrile (MeCN) with Copper(II) Bromide (
    
    
    
    ).
  • Protocol:

    • Dissolve

      
       (1.2 eq) in anhydrous MeCN under Argon.
      
    • Add

      
      -BuONO (1.5 eq) dropwise. Heat to 60°C.
      
    • Add the 2-amino-4-(2-thienyl)thiazole (from Step 1) portion-wise over 15–30 minutes.

      • Why? Slow addition prevents the buildup of diazonium species, minimizing side reactions (e.g., dimerization).

    • Stir at 60°C for 1 hour.

    • Quench: Pour into 1M HCl (cold) and extract immediately with EtOAc.

    • Purification: Silica gel chromatography (0

      
       10% EtOAc in Hexanes).
      

Module 2: Troubleshooting Guide (FAQ)

Symptom: Reaction mixture turns into black tar during bromination.
  • Diagnosis: Polymerization of the thiophene ring due to high acidity or temperature.

  • Resolution:

    • Switch from Aqueous Sandmeyer to the Anhydrous Protocol (Module 1, Step 2).

    • Ensure the reaction temperature does not exceed 65°C.

    • If using the aqueous method is unavoidable, reduce the acid concentration and run at 0°C strictly, though yield will likely remain <40%.

Symptom: Low yield in Hantzsch Cyclization.
  • Diagnosis: Incomplete condensation or loss of product during workup.

  • Resolution:

    • Check the

      
      -bromoketone:  This starting material degrades over time (turns purple/black). Ensure it is freshly recrystallized or passed through a short silica plug before use.
      
    • Trapped Product: The aminothiazole often crashes out as the HBr salt. If you discard the solid filter cake thinking it's a byproduct, you lose the product. Always neutralize the precipitate.

Symptom: Contamination with 2,5-dibromo-4-(2-thienyl)thiazole.
  • Diagnosis: Over-bromination during the Sandmeyer step.

  • Resolution:

    • Reduce

      
       loading to 1.0–1.1 eq.
      
    • Strictly control the addition rate of the amine. High local concentrations of the radical intermediate promote multiple brominations.

Module 3: Comparative Data & Yield Expectations

ParameterAqueous Sandmeyer (

)
Anhydrous Sandmeyer (

-BuONO/MeCN$)
Solvent System

/ conc.

Acetonitrile (Anhydrous)
Thiophene Stability Poor (Acid-catalyzed polymerization)Excellent (Neutral/Mild conditions)
Temperature 0°C

RT
60°C
Typical Yield 25 – 40%65 – 82%
Primary Impurity Black tar / Polymers2,5-Dibromo analog (<5%)

Module 4: Alternative Route (Suzuki Coupling)

Use this route only if the Hantzsch route fails due to substituent incompatibility.

Concept: Coupling 2,4-dibromothiazole with 2-thienylboronic acid. The Challenge: Regioselectivity. 2,4-dibromothiazole reacts preferentially at C2 via


 or oxidative addition, yielding the wrong isomer (2-(2-thienyl)-4-bromothiazole).

Corrective Protocol for C4-Selectivity: To force coupling at C4, you must block C2 or exploit the "halogen dance" (rare/difficult).

  • Recommendation: Do not use 2,4-dibromothiazole. Instead, use 2,4-dichlorothiazole .

  • Logic: The C-Cl bond at C2 is stronger than C-Br. However, standard Pd-catalysis still favors C2.

  • Verdict:Stick to the Hantzsch Route. The Suzuki route requires protecting the C2 position (e.g., as a silyl group) or extensive separation of isomers, making it inefficient for this specific target.

Safety & Handling

  • 
    -Bromoketones:  Potent lachrymators (tear gas agents). Handle strictly in a fume hood. Wash glassware with a dilute sodium thiosulfate solution to quench residues.
    
  • tert-Butyl Nitrite: Volatile, flammable, and toxic. Store in the fridge; use in a well-ventilated hood.

  • Thiophene Derivatives: Often have a disagreeable sulfurous odor. Bleach (hypochlorite) is effective for cleaning glassware and neutralizing odors.

References

  • Hantzsch Thiazole Synthesis

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles."

    • URL:[Link]

  • Anhydrous Sandmeyer (Doyle Method)

    • Title: "Alkyl Nitrites as Efficient Reagents for the Transform
    • Source: Journal of Organic Chemistry (Cited via NIH/PubMed context).
    • Context: Use of -BuONO and in MeCN to avoid acid-sensitive substrate degrad
    • URL:[Link]

  • Regioselectivity in Thiazole Couplings

    • Title: "Regioselective Synthesis of 2,4-Disubstituted Thiazoles."
    • Source: MDPI / Molecules.
    • URL:[Link]

Sources

Purification methods for 2-Bromo-4-(2-thienyl)thiazole via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-Bromo-4-(2-thienyl)thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps, and column chromatography remains the most versatile method for its purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to help you overcome common challenges and achieve optimal purity and yield.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the column chromatography of 2-Bromo-4-(2-thienyl)thiazole.

Question 1: I'm seeing significant peak tailing or streaking on my TLC plate and during column elution. What's causing this and how can I fix it?

Answer: This is the most common issue encountered with nitrogen-containing heterocycles like thiazoles on silica gel.

  • Causality: The primary cause is the interaction between the basic lone pair of electrons on the thiazole's nitrogen atom and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2][3] This strong, secondary interaction slows down a portion of the analyte molecules, causing them to elute gradually and creating an asymmetric, tailing peak.[1][3]

  • Troubleshooting Steps:

    • Use a Basic Modifier: The most effective solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. A concentration of 0.1% to 1% (v/v) is typically sufficient.[2] Always perform a preliminary TLC with the modifier to confirm improved peak shape before running the column.

    • Switch to a Different Stationary Phase: If tailing persists or if your compound is sensitive to bases, consider an alternative stationary phase.

      • Alumina (Neutral or Basic): Alumina has fewer acidic sites than silica and is an excellent alternative for basic compounds.[4][5]

      • Reversed-Phase Silica (C18): For highly polar impurities, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be highly effective.[2][6]

Question 2: My product and a key impurity are co-eluting, resulting in poor separation. How can I improve the resolution?

Answer: Achieving good resolution is dependent on optimizing the selectivity of your chromatographic system.[5]

  • Causality: Co-elution occurs when the mobile phase does not differentiate sufficiently between your product and the impurity, leading to similar retention factors (Rf).[2] This can also be caused by loading too much crude material onto the column, which exceeds its capacity and leads to band broadening.[1][7]

  • Troubleshooting Steps:

    • Re-optimize the Mobile Phase: The first step is a systematic re-evaluation of your solvent system using TLC.[2]

      • Adjust Polarity: If using a hexane/ethyl acetate system, systematically vary the ratio. A shallower gradient (a slower increase in the polar solvent) during the column run can often resolve closely eluting spots.[8]

      • Change Solvent Selectivity: If adjusting the polarity isn't enough, change one of the solvents to alter the nature of the interactions. For example, substituting ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME) can change the elution order of compounds.

    • Reduce the Sample Load: Do not overload the column. A general guideline is to load an amount of crude material that is 1-5% of the total mass of the silica gel.[2] For difficult separations, this should be closer to 1%.

    • Consider a Different Stationary Phase: Sometimes, the interaction with silica is simply too similar for two compounds. Phenyl-bonded phases can offer different selectivity for aromatic compounds through π-π interactions.[9]

Question 3: I have a very low recovery of my product from the column. Where did my compound go?

Answer: Low recovery suggests either irreversible adsorption onto the stationary phase or decomposition during the purification process.

  • Causality: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive molecules.[4] While 2-bromo-thiazole derivatives are generally stable, this possibility should not be dismissed, especially if unusual colors (e.g., dark brown or black) develop on the column. Alternatively, if the mobile phase is not polar enough, your compound may simply remain adsorbed at the top of the column.[4]

  • Troubleshooting Steps:

    • Perform a Silica Stability Test (2D TLC): Before running a large-scale column, assess your compound's stability. Spot your crude material on a square TLC plate, run it in a suitable eluent, and then dry the plate completely. Rotate the plate 90 degrees and run it again in the same solvent system.[10] If the compound is stable, it will appear as a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[10]

    • Deactivate the Silica Gel: If you observe degradation, you can "deactivate" the silica by pre-treating it with a base, as described for peak tailing, which neutralizes the highly acidic sites.[4]

    • Ensure Complete Elution: After you have collected the fractions containing your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even 5% methanol in dichloromethane) and analyze this flush by TLC. This will confirm whether any product remained strongly bound to the column.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase and mobile phase to start with for purifying 2-Bromo-4-(2-thienyl)thiazole? A1: For most applications, standard flash-grade silica gel (230-400 mesh) is the most practical and cost-effective stationary phase. The recommended starting mobile phase for TLC analysis is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate (EtOAc).[8][11] Begin with a low polarity mixture (e.g., 95:5 hexanes:EtOAc) and gradually increase the polarity to find a system that gives your target compound an Rf value of approximately 0.3-0.4.[11]

Q2: How do I prepare and load my sample onto the column? A2: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial, low-polarity mobile phase.[8] Carefully pipette this solution directly onto the top of the packed column bed. This method is quick but can be problematic if your compound has poor solubility in the initial eluent, which can cause it to precipitate at the column head and streak.

  • Dry Loading (Recommended): Dissolve your crude product in a suitable volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally provides superior resolution, especially for difficult separations.

Q3: How should I scale up the purification from a few milligrams to a multi-gram scale? A3: A successful scale-up relies on maintaining a constant residence time for the compound on the column. This is typically achieved by increasing the column diameter while keeping the bed height and the linear flow rate constant.[12][13] The amount of sample loaded should be scaled proportionally to the increase in the mass of the stationary phase.[14] For example, if you go from a 20 g column to a 200 g column (a 10x scale-up), you can load 10 times the amount of crude material.

Quantitative Data Summary

ParameterRecommended Value/SystemRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Most common and versatile.[5] Consider neutral alumina for highly acid-sensitive or basic compounds.[4]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientOffers a good polarity range. Other options include Dichloromethane/Methanol for more polar compounds.[2]
Ideal Rf on TLC 0.3 - 0.4Provides a good balance between resolution and elution time.[11]
Sample Load 1-5% (w/w) of silica gel massHigher loading (up to 5%) is for easy separations; use lower loading (<2%) for difficult separations.[2]
Basic Modifier 0.1 - 1% Triethylamine (TEA)Add to the mobile phase to mitigate peak tailing caused by interaction with acidic silanol groups.[2][3]

Experimental Protocols & Workflows

Standard Column Chromatography Protocol
  • TLC Analysis: Develop an optimal solvent system that provides a product Rf of ~0.35 and separates it from major impurities.

  • Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a flat, stable bed. Add a thin layer of sand to the top to prevent disruption.[8]

  • Sample Loading: Load the crude sample using either the wet or dry loading method as described in the FAQ.

  • Elution: Begin eluting with the low-polarity solvent determined by TLC. Collect fractions and gradually increase the eluent polarity as needed to move the product down the column. A step-gradient (e.g., 100mL of 5% EtOAc, then 100mL of 10% EtOAc, etc.) is often effective.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visual Workflow and Troubleshooting Logic

Chromatography_Workflow cluster_prep Preparation cluster_run Execution & Analysis cluster_result Outcome Crude Crude Product TLC TLC Analysis (Find Eluent, Rf ~0.35) Crude->TLC Pack Pack Column (Silica Slurry) TLC->Pack Load Dry Load Sample Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Troubleshooting_Tree Start Problem Encountered Tailing Peak Tailing? Start->Tailing PoorSep Poor Separation? Tailing->PoorSep No Sol_Tailing Add 0.5% TEA to Eluent Tailing->Sol_Tailing Yes LowYield Low Yield? PoorSep->LowYield No Sol_Sep1 Optimize Eluent (TLC Screening) PoorSep->Sol_Sep1 Yes LowYield->Start No Sol_Yield1 Check Silica Stability (2D TLC) LowYield->Sol_Yield1 Yes Sol_Sep2 Reduce Sample Load (<2% w/w) Sol_Sep1->Sol_Sep2 Sol_Yield2 Flush Column with Polar Solvent Sol_Yield1->Sol_Yield2

Caption: Decision tree for troubleshooting common chromatography issues.

References

  • Alwsci. (2025, July 17).
  • BenchChem. (2025).
  • Novasep. (2020, June 25).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Bio-Rad. (2025, April 29).
  • Bio-Rad. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Cytiva. (n.d.). Chromatography scale-up: don't get tied down by bed height.
  • AIP Publishing. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Buchi.com. (n.d.).
  • Reddit. (2010, March 31). AskChem: Do primary bromides decompose on silica?
  • University of South Alabama. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Technical Support Center: Removing Metal Catalyst Residues from 2-Bromo-4-(2-thienyl)thiazole Products

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing residual metal catalysts, primarily palladium and copper, from 2-Bromo-4-(2-thienyl)thiazole. The synthesis of this heterocyclic compound often relies on transition-metal-catalyzed cross-coupling reactions. However, residual metal impurities can compromise product stability, interfere with downstream biological assays, and present significant regulatory hurdles for active pharmaceutical ingredients (APIs).[1][2][3] The unique structure of the target molecule, containing both thiophene and thiazole rings, presents a specific challenge due to the strong coordinating affinity of sulfur and nitrogen atoms for metals like palladium, which can make removal particularly difficult.[4]

This document offers a series of frequently asked questions for foundational knowledge, a detailed troubleshooting guide for specific experimental issues, and validated protocols for effective catalyst removal.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of metal catalyst residues from my API absolutely critical? A1: There are three primary reasons:

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA enforce strict limits on elemental impurities in APIs, as outlined in guidelines like ICH Q3D.[1][5] Failure to meet these low parts-per-million (ppm) limits can result in the rejection of drug candidates.[2]

  • Toxicology: Heavy metals like palladium are toxic, and their presence in a final drug product poses a safety risk to patients.[6]

  • Chemical Reactivity: Residual catalysts can interfere with or catalyze unintended side reactions in subsequent synthetic steps.[2] Even trace amounts have been shown to cause "phantom reactivity," leading to misinterpreted results and compromising product stability.[7]

Q2: What are the most common industrial methods for removing palladium residues? A2: The most prevalent methods include the use of solid-supported metal scavengers, treatment with activated carbon, and traditional purification techniques like chromatography and crystallization.[1][2][8]

  • Metal Scavengers: These are materials, typically silica or polystyrene, functionalized with groups that have a high affinity for a specific metal (e.g., thiols, thioureas, and amines for palladium).[2][5] The metal-bound scavenger is then easily removed by filtration.

  • Activated Carbon: This is a cost-effective adsorbent for palladium residues.[9][10] However, its lack of selectivity can lead to the adsorption of the desired product, resulting in yield loss.[2]

  • Chromatography & Crystallization: While standard techniques, they are often insufficient on their own to remove palladium to the required low-ppm levels and can suffer from high product loss.[1][3][11]

Q3: Why is it so difficult to remove palladium from a compound like 2-Bromo-4-(2-thienyl)thiazole? A3: The challenge lies in the molecular structure. The sulfur atom in the thiophene ring and the nitrogen and sulfur atoms in the thiazole ring are Lewis bases that can form strong, stable complexes with the palladium catalyst.[4] This means your product itself is a ligand for the metal, effectively "holding on" to the impurity and making it difficult for scavengers or other methods to capture it.

Q4: How do I choose the right purification strategy for my specific experiment? A4: The optimal strategy depends on several factors:

  • Scale of Reaction: For small-scale lab synthesis, chromatography followed by scavenging may be feasible. For large-scale manufacturing, a more streamlined process using scavengers in a batch or flow setup is often preferred.[9]

  • Required Purity: For early-stage discovery, higher residual metal levels may be acceptable. For cGMP API synthesis, achieving <10 ppm is often mandatory, requiring highly efficient methods like specialized scavengers.[3][8]

  • Palladium Species: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can influence scavenger effectiveness. Screening a small panel of scavengers is a recommended practice.[4]

Q5: How can I accurately measure the amount of residual metal in my product? A5: The industry-standard and most sensitive analytical method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[2][4][12] For more rapid, semi-quantitative analysis during process development, colorimetric and fluorimetric test kits are also available, which can provide faster feedback for optimizing purification protocols.[12][13]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the removal of metal catalyst residues from 2-Bromo-4-(2-thienyl)thiazole.

Problem Potential Cause(s) Recommended Solutions & Explanations
High Pd Levels (>10 ppm) After Column Chromatography Soluble palladium species are co-eluting with the product. Silica or alumina alone is often not sufficient to bind all palladium complexes.[3]1. Implement a Secondary Scavenging Step: After chromatography, dissolve the product and treat it with a dedicated palladium scavenger (see Protocol 1). This specifically targets the residual soluble metal.[3][7] 2. Consider a Scavenger Guard Cartridge: In automated chromatography systems, use a scavenger-based guard cartridge before the main column to capture a significant portion of the metal upfront.
Metal Scavenger Treatment is Ineffective 1. Strong Pd-Product Complexation: The sulfur/nitrogen atoms in your molecule are outcompeting the scavenger for the palladium.[4] 2. Suboptimal Conditions: Insufficient scavenger amount, time, or temperature. 3. Incorrect Scavenger Choice: The scavenger's functional group may not be optimal for the specific palladium species in your mixture.[4]1. Disrupt the Pd-Product Complex: Before adding the scavenger, consider a pre-treatment with a mild acidic wash to protonate the coordinating heteroatoms, or add a competing ligand to displace the product from the palladium center.[2][4] 2. Optimize Scavenging Conditions: Increase the scavenger loading to 5-10 equivalents (relative to the catalyst). Extend the stirring time to 12-24 hours. Gently heat the mixture to 40-50 °C, but first confirm your product's thermal stability on a small scale.[2] 3. Screen Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the most effective one for your system. Thiol-based scavengers are generally a good starting point for palladium.[2]
Significant Product Loss During Purification Non-specific Adsorption: The product is binding to the solid support of the scavenger or to activated carbon, leading to lower recovery.[2]1. Change the Support Material: If using a silica-based scavenger, try a polystyrene-based alternative, or vice-versa.[2] 2. Thoroughly Wash the Filter Cake: After filtering off the scavenger, wash the solid material extensively with fresh solvent to recover any adsorbed product. Combine the washes with the filtrate. 3. Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger to minimize surface area available for non-specific binding.
Final Product is Discolored (Grey, Black, or Brown) Presence of Colloidal Palladium (Pd Black): The catalyst has crashed out of solution as fine, insoluble metallic particles that are difficult to remove and can pass through standard filter paper.[4]1. Use a Multi-Step Filtration: First, pass the reaction mixture through a pad of Celite® to remove the bulk of the heterogeneous palladium.[4][14] Then, treat the filtrate with a scavenger to remove any remaining soluble species. 2. Induce Precipitation: In some cases, diluting the reaction mixture with a solvent like methanol and boiling briefly can cause the palladium to fully precipitate as Pd black, which can then be filtered more effectively through Celite®.[15]

Section 3: Data Summary & Visualization

Comparison of Common Palladium Removal Methods
MethodTypical Final Pd Level (ppm)Typical Product Yield LossKey AdvantagesKey Disadvantages
Thiol-Based Silica Scavengers < 10 ppm[16][17]< 5%[16]High efficiency and selectivity; simple filtration workup.Higher cost than other methods.
Activated Carbon < 50 ppm[9]5 - 20%[2]Low cost; effective for many Pd species.[9]Can be non-selective, leading to product loss; may require larger quantities.[2]
Silica Gel Chromatography < 100 ppm[3]10 - 30%[16]Can remove other organic impurities simultaneously.Often insufficient for trace metal removal on its own; time-consuming.[3][16]
Aqueous Wash (with Chelating Agents) Variable (> 50 ppm)5 - 15%Good for removing inorganic salts.Generally less effective for palladium compared to scavengers; can cause product loss if product has some water solubility.[11][16]
Visual Workflow: Troubleshooting Palladium Removal

G start High Pd Detected (>10 ppm) chroma_only Purification Method: Chromatography Only? start->chroma_only add_scavenger Action: Add Post-Chromatography Scavenger Step chroma_only->add_scavenger Yes scavenger_fail Scavenger Ineffective? chroma_only->scavenger_fail No add_scavenger->scavenger_fail optimize Action: Optimize Conditions (Time, Temp, Equivalents) scavenger_fail->optimize Yes check_loss High Product Loss? scavenger_fail->check_loss No still_fails Still Ineffective? optimize->still_fails screen_scavengers Action: Screen Panel of Scavengers (Thiol, Thiourea, Amine) still_fails->screen_scavengers Yes still_fails->check_loss No screen_scavengers->check_loss change_support Action: Change Scavenger Support (Silica <-> Polystyrene) check_loss->change_support Yes end Pd < 10 ppm Product Purity Achieved check_loss->end No change_support->end

Caption: A logical workflow for troubleshooting common issues in palladium removal.

Section 4: Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

This protocol is highly recommended for achieving low ppm levels of palladium, especially when dealing with challenging substrates like 2-Bromo-4-(2-thienyl)thiazole.

1. Materials:

  • Crude 2-Bromo-4-(2-thienyl)thiazole product mixture (post-reaction and initial aqueous workup).

  • Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or equivalent).[2][4]

  • Anhydrous organic solvent in which the product is fully soluble (e.g., Toluene, THF, Dichloromethane).

  • Celite® 545.

  • Filtration apparatus (e.g., Büchner funnel, filter flask).

2. Procedure:

  • Preparation: After completing the synthesis and a standard aqueous workup, dissolve the crude product in a suitable organic solvent (approx. 5-10 volumes). If significant solids are present, perform a preliminary filtration through Celite® to remove any heterogeneous catalyst.

  • Scavenger Addition: To the crude product solution, add the thiol-functionalized silica scavenger. A typical starting point is 5-10 equivalents relative to the initial molar amount of palladium catalyst used in the reaction.[2]

    • Causality: Using a significant excess of the scavenger ensures that the equilibrium of the binding reaction is driven strongly towards the formation of the scavenger-palladium complex, effectively capturing the metal.

  • Scavenging: Stir the mixture vigorously at room temperature for 2-4 hours. For particularly stubborn cases, the reaction time can be extended to 12-24 hours (overnight).[2] Gentle heating (40-50 °C) can accelerate scavenging but should be verified for product stability first.[2]

  • Filtration: Prepare a pad of Celite® (1-2 cm thick) in a Büchner funnel. Filter the reaction mixture through the Celite® pad. The Celite® ensures that even very fine silica particles from the scavenger are retained.

  • Washing: Wash the filter cake thoroughly with fresh organic solvent (2-3 times the volume of the filter cake) to recover any product adsorbed onto the scavenger or Celite®.

  • Analysis and Isolation: Combine the filtrate and washes. Concentrate the solution under reduced pressure to yield the purified product. Submit a sample of the final product for ICP-MS analysis to confirm the residual palladium content is below the target threshold.[4]

Visual Workflow: Scavenger Purification Protocol

G cluster_0 A Crude Product in Solution B Add Thiol Scavenger (5-10 eq.) A->B C Stir Vigorously (2-24h, RT or 40°C) B->C D Filter Through Celite® Pad C->D E Wash Pad with Fresh Solvent D->E F Combine Filtrate & Concentrate E->F G Purified Product F->G H Submit Sample for ICP-MS Analysis G->H

Caption: Step-by-step experimental workflow for palladium removal using a solid-supported scavenger.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol serves as a lower-cost alternative, though it may require more optimization to balance purification efficiency with product yield.

1. Materials:

  • Crude 2-Bromo-4-(2-thienyl)thiazole product mixture.

  • Decolorizing activated carbon (e.g., Darco® KB-B or equivalent).

  • Organic solvent (e.g., Toluene, Ethyl Acetate).

  • Celite® 545.

  • Filtration apparatus.

2. Procedure:

  • Preparation: Dissolve the crude product in a suitable organic solvent.

  • Carbon Treatment: Add activated carbon to the solution. A typical loading is 5-10% by weight relative to the crude product mass.

    • Causality: Activated carbon possesses a high surface area with various carbon functional groups that can adsorb palladium species through physisorption and chemisorption.[9]

  • Adsorption: Stir the mixture at room temperature or elevated temperature (e.g., 45-60 °C) for 2-18 hours. The optimal time and temperature must be determined experimentally to maximize palladium removal while minimizing product loss.[9]

  • Filtration: Allow the mixture to cool to room temperature. Filter through a thick pad of Celite® to completely remove the fine carbon particles. Caution: Filtering hot can be a fire hazard with some solvents.

  • Washing & Isolation: Wash the Celite®/carbon cake thoroughly with fresh solvent. Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Analyze the final product via ICP-MS to determine residual palladium levels. If purity targets are not met, a second treatment or a subsequent polishing step with a metal scavenger may be necessary.

References

  • High-Capacity Metal Scavengers. Apollo Scientific.
  • Technical Support Center: Removal of Residual Copper Catalyst
  • Technical Support Center: Copper Catalyst Removal in 1-(azidomethoxy)-2-methoxyethane Click Chemistry Reactions. Benchchem.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • How to Remove Palladium in three easy steps. Biotage.
  • Technical Support Center: Copper Catalyst Removal in Click Chemistry. Benchchem.
  • Metal Scavenger Guide. Sopachem.
  • Continuous metal scavenging and coupling to one-pot copper-catalyzed azide-alkyne cycloaddition click reaction in flow. Eindhoven University of Technology Research Portal.
  • Workup procedure for removing palladium residues
  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • How can i remove palladium Pd catalyst easily?
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Residual Ru c
  • Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
  • Improving Operator Safety in API C
  • Residual palladium levels in reaction samples following automated...

Sources

Recrystallization solvents for high-purity 2-Bromo-4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of halogenated heteroaromatics.

2-Bromo-4-(2-thienyl)thiazole (CAS: 1125409-90-6) is a critical intermediate in the development of advanced pharmaceuticals and organic materials. However, its purification is notoriously difficult. The molecule's highly polarizable sulfur and nitrogen atoms, combined with the heavy bromine substituent, create unique solubility dynamics. Furthermore, the synthesis of this compound—often via palladium-catalyzed cross-coupling—frequently leaves behind residual metals and isomorphic debrominated impurities[1].

This guide provides a field-proven, self-validating framework for achieving >99% purity through strategic recrystallization.

Part 1: Solvent Selection Matrix

Choosing the correct solvent system is a delicate balance of thermodynamics. The goal is to maximize the temperature gradient between dissolution and crystallization while preventing the compound from separating as a liquid ("oiling out"). Based on established protocols for brominated thiazoles[2][3], the following matrix summarizes the performance of various solvent systems.

Solvent SystemRatio (v/v)Expected RecoveryImpurity PurgeScientific Rationale & Causality
Heptane / Ethyl Acetate 3:1 to 5:182 - 88%ExcellentOptimal. EtOAc disrupts the crystal lattice via dipole interactions at reflux. Heptane forces precipitation upon cooling. Heptane's higher boiling point prevents premature crystallization during hot filtration.
Hexane / Chloroform 2:175 - 80%ModerateEffective for highly non-polar impurities[3]. However, the lower boiling points limit the working temperature gradient, reducing overall yield.
Toluene Neat60 - 70%GoodToluene is a strong solubilizer for heteroaromatics. Requires deep cryogenic cooling (-20°C) to force crystallization, which risks the co-precipitation of impurities.
Ethanol / Water 9:1< 50%PoorThe extreme polarity difference often forces the hydrophobic bromothiazole to oil out rather than form an ordered crystal lattice.
Part 2: Standard Operating Procedure (SOP)

Gradient Recrystallization via Heptane/Ethyl Acetate

This protocol is designed as a self-validating system. If the compound fails to dissolve in Step 1, or crashes out too quickly in Step 4, the system alerts you to an imbalance in the solvent ratio.

  • Initial Dissolution: Place the crude 2-Bromo-4-(2-thienyl)thiazole in a round-bottom flask. Add 3 volumes (relative to crude mass) of Ethyl Acetate. Heat to 60°C under gentle reflux until complete dissolution is achieved.

    • Causality: Ethyl Acetate acts as the "good" solvent. Its moderate polarity perfectly matches the dipole moment of the thiazole ring, breaking the intermolecular forces of the crude solid.

  • Anti-Solvent Addition: Slowly add 9 volumes of hot Heptane (60°C) dropwise while maintaining vigorous stirring.

    • Causality: Adding the anti-solvent hot prevents localized supersaturation. If cold heptane is added, the compound will kinetically crash out as an amorphous powder, trapping impurities inside the solid matrix.

  • Hot Filtration: Pass the hot solution through a pre-heated Celite pad.

    • Causality: This removes insoluble particulates and residual palladium black from previous cross-coupling steps[1].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool ambiently to 20°C over 2 hours at a slow stirring rate (150 rpm).

    • Causality: Slow cooling allows the system to remain in the metastable zone. This promotes the thermodynamic growth of large, highly pure crystals rather than the kinetic formation of impure aggregates.

  • Maturation & Isolation: Transfer the flask to an ice bath (0–5°C) for 1 hour. Filter the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold Heptane.

    • Causality: The cold heptane wash displaces the impurity-rich mother liquor without dissolving the purified product. Dry under vacuum at 40°C to constant weight.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the saturation temperature of your solution is higher than the melting point of the compound. As the solution cools, it saturates and separates as a liquid phase rather than an ordered solid. Actionable Fix: Re-heat the mixture until it forms a single homogeneous phase. Add 10–20% more Ethyl Acetate to lower the saturation concentration. Allow it to cool, and introduce a seed crystal at a temperature just above the expected cloud point. This bypasses the thermodynamic nucleation barrier and forces solid crystal growth.

Q2: NMR shows a persistent debrominated impurity (4-(2-thienyl)thiazole). Why isn't recrystallization removing it? A: The debrominated analog is isomorphic to your target compound. Because the molecular footprint is nearly identical (lacking only the bromine atom), it easily co-crystallizes and seamlessly integrates into the crystal lattice of 2-Bromo-4-(2-thienyl)thiazole. Actionable Fix: Recrystallization is inefficient for isomorphic impurities. You must perform a preliminary purification. Pass the crude material through a short silica gel plug using a highly non-polar eluent (e.g., 100% Hexanes). The brominated compound will elute differently than the debrominated species due to differences in polarizability.

Q3: The isolated crystals have a yellowish-brown tint, but the pure compound should be off-white. What is the contaminant? A: This is typically residual palladium or copper catalyst from the cross-coupling synthesis of the thienyl-thiazole core[1]. The nitrogen and sulfur atoms in the thiazole ring act as excellent bidentate ligands, chelating trace heavy metals. Actionable Fix: During the hot dissolution step (Step 1 of the SOP), add 5% w/w activated carbon (Darco) or a functionalized silica metal scavenger (e.g., QuadraSil AP). Stir at 60°C for 30 minutes, then perform the hot filtration. The porous carbon will irreversibly trap the heavy metals.

Part 4: Recrystallization Workflow & Decision Tree

G Start Crude 2-Bromo-4-(2-thienyl)thiazole Dissolve Dissolve in Hot Heptane/EtOAc (3:1) Start->Dissolve Oiling Does it 'oil out'? Dissolve->Oiling FixOil Dilute & Add Seed Crystals Oiling->FixOil Yes Cooling Cool Slowly to 5°C Oiling->Cooling No FixOil->Cooling Crystals Do crystals form? Cooling->Crystals FixCryst Scratch Glass / Cool to -20°C Crystals->FixCryst No Filter Filter & Wash (Cold Heptane) Crystals->Filter Yes FixCryst->Filter Color Are crystals discolored? Filter->Color FixColor Re-dissolve & Add Darco (Carbon) Color->FixColor Yes Pure High-Purity Product (>99%) Color->Pure No FixColor->Dissolve

Figure 1: Decision tree for troubleshooting the recrystallization of 2-Bromo-4-(2-thienyl)thiazole.

References
  • Process Development of a Second Generation β-Amyloid-Cleaving Enzyme Inhibitor Source: Organic Process Research & Development (Asymchem) URL:[Link]

  • Syntheses of Brominated Bithiazoles and Ethynylation via Palladium-catalyzed Cross-Coupling Source: Heterocycles (Clockss / ResearchGate) URL:[Link]

  • The Preparation and Fungicidal Activity of a Series of Thiazolyl- and Isothiazolyl-diarylcarbinols Source: Canadian Journal of Chemistry (CDN Science Pub) URL:[Link]

Sources

Troubleshooting oxidative instability in thiazole-thiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with thiazole-thiophene derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of oxidative instability in these valuable compounds. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experimental results.

Introduction: The Duality of Reactivity and Instability

Thiazole-thiophene scaffolds are privileged structures in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties.[1][2][3][4][5] However, the very electronic features that make them effective—specifically, the electron-rich nature of the heterocyclic rings—also render them susceptible to oxidative degradation. Understanding the mechanisms behind this instability is the first step toward mitigating it.

The primary sites of oxidative attack are typically the C=N imine bond within the thiazole ring and the sulfur atom of the thiophene moiety.[6] Under oxidative stress, the thiazole C=N bond can be targeted, leading to ring cleavage and a loss of conjugation, which compromises the molecule's function.[6] Similarly, the thiophene sulfur can be oxidized to a sulfoxide or sulfone, altering the compound's electronic properties and stereochemistry. Photodegradation, often involving singlet oxygen, can also lead to complex rearrangements through unstable intermediates like endoperoxides.[7]

This guide is structured to help you diagnose, troubleshoot, and prevent these degradation pathways.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial observations that suggest compound instability.

Q1: My stored solution of a thiazole-thiophene derivative has changed color (e.g., turned yellow or brown). What does this mean?

A1: A visible color change is a primary indicator of degradation. This is often due to the formation of oxidized species or polymeric byproducts which have different absorption properties in the visible spectrum. The initial step is to verify if degradation has occurred using an analytical technique like HPLC or LC-MS. If confirmed, this suggests that your storage conditions are insufficient to protect the compound from oxidative or photolytic stress.

Q2: I'm observing a loss of potency or inconsistent results in my biological assays. Could this be related to compound instability?

A2: Absolutely. Oxidative modification of the thiazole-thiophene core can drastically alter its conformation and ability to bind to its biological target, leading to reduced or erratic activity.[3] It is crucial to use freshly prepared solutions for assays whenever possible. If you must use stored solutions, we recommend running a quick purity check (e.g., HPLC) on an aliquot before use to ensure the compound's integrity.

Q3: I've noticed new, unexpected peaks appearing in my HPLC chromatogram over time. Are these degradants?

A3: The appearance of new peaks, particularly those that grow over time as the parent peak decreases, is a classic sign of degradation. To confirm, you should perform a forced degradation study (see Protocol 1) to intentionally generate these degradants under controlled stress conditions (e.g., oxidation, acid, base, light, heat).[8][9] This helps in identifying and characterizing the degradation products, often with the aid of LC-MS for mass identification.

Q4: My compound is precipitating out of solution, even at concentrations where it was previously soluble. What's happening?

A4: While this could be a simple solubility issue related to temperature or solvent evaporation, it can also be a sign of degradation. Some degradation products may be less soluble than the parent compound, causing them to precipitate. Alternatively, degradation could lead to the formation of insoluble polymeric materials. Analyze both the supernatant and the precipitate (if possible, after re-dissolving in a stronger solvent) to identify the species present.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect explanations and solutions for common experimental challenges.

Guide 1: Handling and Storage of Solid Compounds & Solutions

Problem: My compound shows signs of degradation even before I use it in an experiment.

Root Cause Analysis: Thiazole-thiophene derivatives can be sensitive to atmospheric oxygen, moisture, and ambient light over long-term storage. The C=N bond in the thiazole ring is particularly vulnerable to attack.[6]

Solutions:

  • Inert Atmosphere: Store solid compounds and solutions under an inert atmosphere (e.g., argon or nitrogen). For solids, this can be done in a desiccator backfilled with inert gas. For solutions, use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Light Protection: Always store materials in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze photo-oxidation.[7]

  • Temperature Control: Store compounds at recommended temperatures (typically -20°C or -80°C) to slow the rate of any potential degradation reactions. Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen into the sample. Aliquoting stock solutions is highly recommended.

  • Solvent Choice: Use high-purity, anhydrous solvents. Peroxides, common impurities in ethers like THF and dioxane, are potent oxidants and should be removed before use.

Guide 2: Mitigating Instability During Experimental Reactions

Problem: I'm seeing significant degradation of my starting material or product during a chemical reaction.

Root Cause Analysis: Reaction conditions such as heat, the presence of oxidizing reagents, or exposure to air during workup can accelerate degradation.

Solutions:

  • Deoxygenate Your Reaction: Before adding your sensitive reagent, bubble nitrogen or argon through the reaction solvent for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Control Reaction Temperature: If the reaction is exothermic or requires heating, maintain the lowest effective temperature to minimize thermal degradation.[10]

  • Quench and Work Up Efficiently: Minimize the time the compound spends in unoptimized conditions during workup. If performing an aqueous extraction, use de-gassed water.

  • Consider Antioxidants: For reactions where trace oxidants are a concern and won't interfere with the desired chemistry, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can be beneficial.

Guide 3: Addressing Instability in Final Formulations and Assay Media

Problem: My purified compound is stable, but it degrades quickly once it's in my final formulation or cell culture media.

Root Cause Analysis: Formulation excipients or components in biological media can promote oxidation. For example, buffers may contain trace metal ions that can catalyze oxidation, and media can generate reactive oxygen species (ROS) under standard incubation conditions (37°C, 5% CO₂).[11]

Solutions:

  • Excipient Screening: Screen for excipients that are known to have low peroxide values. Avoid those containing reactive functional groups or trace metal impurities.

  • Use of Antioxidants/Chelators: This is the most common and effective strategy. Add an appropriate antioxidant to your formulation. For issues related to metal-catalyzed oxidation, include a chelating agent like Ethylenediaminetetraacetic acid (EDTA).

AntioxidantMechanism of ActionTypical Concentration RangeNotes
Ascorbic Acid (Vitamin C) Water-soluble; readily donates electrons to neutralize free radicals.0.01 - 0.1% (w/v)Effective in aqueous solutions. Can be pH-sensitive.
Butylated Hydroxytoluene (BHT) Lipid-soluble; radical scavenger that interrupts chain reactions.0.01 - 0.1% (w/v)Best for organic-based formulations or lipidic phases.
Tocopherol (Vitamin E) Lipid-soluble; protects against lipid peroxidation.0.05 - 0.5% (w/v)Often used in combination with other antioxidants.
N-Acetylcysteine (NAC) Water-soluble; precursor to glutathione, a major cellular antioxidant.1 - 10 mMCommonly used and generally well-tolerated in cell-based assays.

Part 3: Key Experimental Protocols & Visual Workflows

Protocol 1: Standard Oxidative Forced Degradation Study

This protocol is designed to intentionally degrade your compound to identify potential oxidative degradants and test the stability-indicating capability of your analytical method.[9][12]

Materials:

  • Your thiazole-thiophene derivative

  • High-purity solvent (e.g., Acetonitrile, Methanol)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of your compound in the chosen solvent.

  • Sample Preparation:

    • Control Sample: Dilute the stock solution to a final concentration of ~100 µg/mL with the solvent.

    • Oxidized Sample: To a separate vial, add an aliquot of the stock solution. Add H₂O₂ to a final concentration of 3%. Dilute to the final volume with solvent to achieve a compound concentration of ~100 µg/mL.

  • Incubation: Loosely cap both vials and place them in a water bath at 50°C for 2-4 hours. Safety Note: H₂O₂ can build pressure upon heating.

  • Analysis: After incubation, allow the samples to cool to room temperature. Analyze both the control and oxidized samples by HPLC or LC-MS.

  • Evaluation: Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the oxidized sample. Aim for 5-20% degradation of the parent compound. If degradation is too high or too low, adjust the H₂O₂ concentration or incubation time accordingly.

This diagram outlines the logical flow of a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis & Evaluation stock Prepare 1 mg/mL Stock control Control Sample (Compound + Solvent) stock->control stressed Stressed Sample (Compound + Solvent + 3% H2O2) stock->stressed incubate Incubate Both Samples (e.g., 50°C, 4 hours) control->incubate stressed->incubate analyze Analyze via HPLC / LC-MS incubate->analyze compare Compare Chromatograms analyze->compare evaluate Evaluate Degradation (Aim for 5-20%) compare->evaluate

Caption: Workflow for a typical oxidative forced degradation experiment.

Protocol 2: Preparation and Storage of Stabilized Stock Solutions

This protocol details how to prepare a stock solution with enhanced stability for use in downstream experiments.

Materials:

  • Your thiazole-thiophene derivative

  • High-purity, anhydrous solvent (e.g., DMSO, DMF)

  • Selected antioxidant (e.g., BHT for organic solvents, NAC for aqueous buffers)

  • Inert gas source (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Preparation: Sparge your chosen solvent with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Antioxidant Addition: If using an antioxidant, dissolve it into the deoxygenated solvent at the desired final concentration (e.g., 0.05% w/v BHT).

  • Compound Dissolution: Weigh your compound directly into an amber vial. Under a gentle stream of inert gas, add the prepared solvent to achieve the target concentration. Cap tightly and mix until fully dissolved.

  • Aliquoting: To avoid freeze-thaw cycles, immediately dispense the stock solution into smaller, single-use aliquots in amber vials.

  • Storage: Flush the headspace of each aliquot vial with inert gas before capping tightly. Store at -20°C or -80°C, protected from light.

This diagram highlights the molecular sites most susceptible to oxidative attack.

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Brominated Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of brominated thiazole derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize these heterocyclic compounds and require a deep understanding of their spectroscopic properties. By examining the influence of bromine substitution on the electronic transitions within the thiazole ring, this document offers both empirical data and mechanistic insights to inform experimental design and interpretation.

Introduction: The Significance of Thiazole's Spectroscopic Signature

The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds and functional materials. Its electronic structure gives rise to characteristic absorption bands in the UV-Vis region, primarily originating from π → π* transitions within the conjugated system.[1] The position and intensity of these absorption maxima (λmax) are exquisitely sensitive to the nature and position of substituents on the ring.

Bromination of the thiazole core is a common synthetic strategy to modulate the electronic properties and reactivity of the molecule. The introduction of bromine, a halogen atom, can induce significant shifts in the absorption spectra due to its electronic effects (inductive and resonance) and its influence on the molecular orbitals involved in the electronic transitions.[2] Understanding these spectral shifts is crucial for quality control, reaction monitoring, and predicting the photophysical behavior of novel thiazole-based compounds. This guide presents a comparative analysis of the UV-Vis absorption spectra for a series of mono- and di-brominated thiazole derivatives.

Comparative Spectral Analysis of Brominated Thiazoles

The UV-Vis absorption spectra of simple brominated thiazoles are characterized by two primary bands in the ultraviolet region, both resulting from π → π* electronic transitions.[1] The position of the bromine atom on the thiazole ring—at the C2, C4, or C5 position—subtly influences the energy of these transitions, leading to distinct spectral fingerprints. All experimental data presented below were recorded in ethanol to ensure a consistent solvent environment for comparison.[1]

Monobrominated Thiazoles

A systematic comparison of 2-bromo-, 4-bromo-, and 5-bromothiazole reveals that all three isomers absorb in a similar region, with their most intense absorption peak appearing around 245-248 nm.[1]

The primary absorption band corresponds to the excitation from the highest occupied π molecular orbital (HOMO) to the lowest unoccupied π molecular orbital (LUMO). The position of the bromine atom causes slight perturbations in the energies of these orbitals, resulting in the observed small shifts in λmax. The data suggests that the electronic influence of a single bromine atom is largely consistent regardless of its position on the ring for this primary π → π* transition.

CompoundWavenumber (kK)λmax (nm)Molar Absorptivity (log ε)Reference
2-Bromothiazole 40.32248.03.73[1]
41.34241.93.39[1]
4-Bromothiazole 40.57246.53.45[1]
41.19242.83.37[1]
5-Bromothiazole 40.82245.03.64[1]
41.24242.53.39[1]

Table 1: UV-Vis Absorption Data for Monobrominated Thiazoles in Ethanol.

Dibrominated Thiazoles

While comprehensive comparative data for all dibrominated isomers is less available, studies on 2,4-dibromothiazole indicate a notable shift in absorption compared to the monosubstituted derivatives. Fluorescence excitation data, which typically correlates closely with the main absorption band, suggests a λmax of approximately 340 nm for 2,4-dibromothiazole.[1] This represents a significant bathochromic (red) shift of nearly 100 nm.

This shift can be attributed to the cumulative electronic effect of two bromine atoms on the thiazole ring. The additional halogen substituent further perturbs the π-electron system, likely lowering the energy gap between the HOMO and LUMO, thus requiring less energy (a longer wavelength) for the electronic transition.

Mechanistic Insights: Electronic Transitions and Substituent Effects

The absorption of UV radiation by thiazole derivatives promotes an electron from a filled molecular orbital (usually a π orbital) to an empty anti-bonding orbital (π*).[3][4] The energy required for this transition dictates the wavelength of maximum absorption, λmax.

  • π → π Transitions: These are the most prominent transitions in aromatic systems like thiazole. They are typically characterized by high molar absorptivity (ε > 10,000 L mol⁻¹ cm⁻¹).[5] The data in Table 1, with log ε values between 3.37 and 3.73 (ε ≈ 2340 to 5370 L mol⁻¹ cm⁻¹), confirms the assignment of these bands to π → π transitions.[1]

  • Halogen Auxochromic Effect : A substituent that, when attached to a chromophore (the light-absorbing part of the molecule), modifies the wavelength and intensity of absorption is called an auxochrome.[6] Halogens like bromine act as auxochromes. Their electron-withdrawing inductive effect and electron-donating resonance effect can alter the energy levels of the molecular orbitals. The observed bathochromic shift in dibromothiazole suggests that the overall electronic effect lowers the HOMO-LUMO energy gap.

Experimental Protocol: UV-Vis Spectrophotometry of Thiazole Derivatives

This section provides a standardized protocol for obtaining high-quality UV-Vis absorption spectra of brominated thiazole derivatives. Adherence to this methodology ensures reproducibility and allows for accurate comparison across different samples.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a brominated thiazole derivative.

Materials:

  • Brominated thiazole derivative (e.g., 2-bromothiazole, 4-bromothiazole)

  • Spectrophotometric grade ethanol (or other suitable UV-transparent solvent)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Methodology:

  • Preparation of Stock Solution (e.g., 1 mM):

    • Accurately weigh a precise amount of the brominated thiazole derivative (e.g., 16.4 mg of monobromothiazole, MW ≈ 164.02 g/mol ).

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of ethanol and then dilute to the mark with the same solvent.

    • Stopper the flask and invert several times to ensure homogeneity. This is your 1 mM stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations that will yield an absorbance in the optimal range of 0.2-0.8 A.U.

    • For example, to prepare a 0.02 mM solution, pipette 2 mL of the 1 mM stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 30 minutes for stabilization.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Blank Measurement:

    • Fill a matched pair of quartz cuvettes with the pure solvent (ethanol).

    • Place the cuvettes in both the reference and sample holders of the spectrophotometer.

    • Run a baseline correction (autozero) to subtract the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

    • Repeat the measurement for all prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis and Calculation of Molar Absorptivity (ε):

    • According to the Beer-Lambert Law, Absorbance (A) = εbc, where 'ε' is the molar absorptivity, 'b' is the path length (1 cm), and 'c' is the concentration in mol/L.

    • Plot a calibration curve of absorbance versus concentration for the series of working solutions.

    • The slope of the resulting linear regression line is equal to the molar absorptivity (ε).

Diagram of Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectral Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve & Dilute to Stock Conc. weigh->dissolve serial_dilute Serial Dilution to Working Conc. dissolve->serial_dilute measure Measure Sample Absorbance serial_dilute->measure Transfer to Cuvette setup Instrument Setup & Warm-up blank Run Baseline (Solvent Blank) setup->blank blank->measure identify_lambda Identify λmax measure->identify_lambda Obtain Spectrum plot_curve Plot A vs. Conc. identify_lambda->plot_curve calculate_epsilon Calculate ε (from slope) plot_curve->calculate_epsilon caption Workflow for UV-Vis Spectral Analysis

Caption: Workflow for UV-Vis Spectral Analysis.

Conclusion

The UV-Vis absorption spectra of brominated thiazoles are dominated by π → π* transitions, with absorption maxima sensitive to the number and position of bromine substituents. Monobrominated thiazoles exhibit their primary λmax in the 245-248 nm range in ethanol, with the position of the bromine causing only minor shifts. The introduction of a second bromine atom, as in 2,4-dibromothiazole, induces a significant bathochromic shift, highlighting the strong influence of multiple halogen substituents on the electronic structure of the thiazole core. The provided data and experimental protocol offer a robust foundation for researchers working with these important heterocyclic compounds, enabling more accurate characterization and interpretation of their electronic properties.

References

  • Cyri, P., et al. (1984). PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES§. HETEROCYCLES, 22(5). Available at: [Link]

  • Li, Y., et al. (2024). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2018, December 14). 14.4: Electronic Spectroscopy. Available at: [Link]

  • Fiveable. (2025, August 15). Theory of electronic transitions. Available at: [Link]

  • Koplík, R. (n.d.). Ultraviolet and visible spectrometry. VŠCHT Praha. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 2-Bromo-4-(2-thienyl)thiazole and 2-Bromo-4-(3-thienyl)thiazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is a critical endeavor. Thiazole and thiophene rings are prevalent motifs in a myriad of biologically active compounds and organic electronic materials. The 2-bromo-4-thienylthiazole framework, in particular, offers a versatile platform for molecular elaboration via transition-metal-catalyzed cross-coupling reactions. However, the seemingly subtle positional isomerism of the thienyl substituent—at the 2- versus the 3-position—can exert a profound influence on the reactivity of the C-Br bond, impacting reaction efficiency, yields, and even the feasibility of certain transformations.

This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-4-(2-thienyl)thiazole and 2-Bromo-4-(3-thienyl)thiazole. Drawing upon established principles of heterocyclic chemistry and cross-coupling mechanisms, we will dissect the electronic and steric factors that differentiate these two isomers and provide predictive insights into their behavior in widely-used synthetic methodologies.

The Decisive Influence of Thienyl Isomerism: Electronic and Steric Considerations

The differential reactivity of the bromine atom in 2-Bromo-4-(2-thienyl)thiazole and 2-Bromo-4-(3-thienyl)thiazole is primarily dictated by the electronic properties of the thienyl substituent and its spatial relationship with the thiazole core.

Electronic Effects

The thiophene ring is an electron-rich aromatic system. The position of its attachment to the thiazole ring influences the overall electron density distribution across the molecule.

  • 2-Thienyl Substituent: The carbon atom at the 2-position of the thiophene ring (alpha to the sulfur atom) is generally more nucleophilic and possesses a higher electron density than the carbon at the 3-position (beta to the sulfur atom).[1] When a 2-thienyl group is attached to the thiazole, its electron-donating character can subtly influence the electronic environment of the C-Br bond on the thiazole ring.

  • 3-Thienyl Substituent: Conversely, the 3-thienyl group is comparatively less electron-donating than its 2-thienyl counterpart. This difference in electron-donating ability can affect the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions. A more electron-rich C-Br bond may undergo oxidative addition more readily.

While direct comparative kinetic studies on these specific isomers are not extensively documented, insights can be drawn from related systems. For instance, in Suzuki-Miyaura couplings, 2-thienylboronic acid often exhibits slightly higher reactivity compared to 3-thienylboronic acid, a phenomenon attributed to the greater nucleophilicity of the 2-thienyl group facilitating the transmetalation step.[1]

Steric Effects

The steric environment around the reactive C-Br bond can also play a crucial role, particularly in reactions involving bulky ligands or coupling partners.

  • 2-Bromo-4-(2-thienyl)thiazole: The 2-thienyl group is positioned adjacent to the bromine atom on the thiazole ring. The proximity of the thiophene's sulfur atom and C-H bond may create a more sterically encumbered environment around the reaction center.

  • 2-Bromo-4-(3-thienyl)thiazole: In this isomer, the 3-thienyl group is oriented differently, potentially presenting a less sterically hindered approach to the C-Br bond for the catalytic complex.

The interplay of these electronic and steric factors will ultimately determine the optimal reaction conditions and the relative success of various cross-coupling strategies.

Reactivity in Key Cross-Coupling Reactions: A Predictive Analysis

Based on the fundamental principles outlined above, we can anticipate the relative performance of the two isomers in common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[2] The generally accepted catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3]

Predicted Reactivity:

IsomerPredicted Relative ReactivityRationale
2-Bromo-4-(2-thienyl)thiazole Potentially slightly higherThe greater electron-donating nature of the 2-thienyl group may facilitate the initial oxidative addition of the palladium catalyst to the C-Br bond.
2-Bromo-4-(3-thienyl)thiazole Potentially slightly lowerThe comparatively less electron-donating 3-thienyl group might result in a slower oxidative addition step.

It is important to note that while electronic effects may favor the 2-thienyl isomer, severe steric hindrance from a bulky boronic acid partner could potentially favor the less congested 3-thienyl isomer.

Stille Coupling

The Stille reaction couples organostannanes with organic halides and is known for its tolerance of a wide range of functional groups.[4][5]

Predicted Reactivity:

IsomerPredicted Relative ReactivityRationale
2-Bromo-4-(2-thienyl)thiazole Likely comparable to the 3-thienyl isomerThe Stille reaction is often less sensitive to electronic variations in the electrophile compared to Suzuki coupling.[6] Steric factors may play a more significant role depending on the organostannane used.
2-Bromo-4-(3-thienyl)thiazole Likely comparable to the 2-thienyl isomerSimilar to the above, the differences in electronic effects may be less pronounced in the context of the Stille coupling mechanism.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[7] The reaction involves the coupling of an amine with an aryl halide.[8]

Predicted Reactivity:

IsomerPredicted Relative ReactivityRationale
2-Bromo-4-(2-thienyl)thiazole Potentially slightly higherSimilar to the Suzuki coupling, the more electron-rich nature of the C-Br bond in the 2-thienyl isomer could lead to a faster rate of oxidative addition, a key step in the catalytic cycle.[8]
2-Bromo-4-(3-thienyl)thiazole Potentially slightly lowerA less electron-rich C-Br bond may result in a slower oxidative addition.

Experimental Protocols: A Starting Point for Optimization

The following are generalized, step-by-step methodologies for key cross-coupling reactions. These should be considered as starting points, and optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for the Suzuki coupling of bromo-heterocycles.[3][9]

Materials:

  • 2-Bromo-4-(thienyl)thiazole isomer (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle; 1-5 mol%)

  • Ligand (if required, e.g., a biarylphosphine; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the 2-bromo-4-(thienyl)thiazole isomer, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Stille Cross-Coupling

This protocol is based on established procedures for Stille couplings.[5]

Materials:

  • 2-Bromo-4-(thienyl)thiazole isomer (1.0 equiv)

  • Organostannane (1.1–1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, DMF)

Procedure:

  • To a dry Schlenk flask, add the 2-bromo-4-(thienyl)thiazole isomer and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, the reaction mixture can be worked up by partitioning between an organic solvent and aqueous potassium fluoride solution to remove tin byproducts.

  • Dry the organic layer, concentrate, and purify by chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for the Buchwald-Hartwig amination of bromo-heterocycles.[10]

Materials:

  • 2-Bromo-4-(thienyl)thiazole isomer (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)

  • Ligand (e.g., BINAP, XPhos; 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.5–2.5 equiv)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add the 2-bromo-4-(thienyl)thiazole isomer and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizing the Core Structures and Synthetic Workflow

To aid in conceptualizing the molecules and the general synthetic approach, the following diagrams are provided.

cluster_0 2-Bromo-4-(2-thienyl)thiazole cluster_1 2-Bromo-4-(3-thienyl)thiazole A A B B

Caption: Chemical structures of the two isomers.

workflow start Select Isomer: 2-Bromo-4-(2-thienyl)thiazole or 2-Bromo-4-(3-thienyl)thiazole reagents Choose Coupling Partner: - Boronic Acid (Suzuki) - Organostannane (Stille) - Amine (Buchwald-Hartwig) start->reagents reaction Palladium-Catalyzed Cross-Coupling Reaction reagents->reaction workup Reaction Workup and Purification reaction->workup product Functionalized 4-Thienylthiazole Derivative workup->product

Caption: Generalized experimental workflow for cross-coupling.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex R-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_r_r R-Pd(II)(R')L_n transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Simplified catalytic cycle for cross-coupling.

Conclusion

While direct, side-by-side experimental comparisons of 2-Bromo-4-(2-thienyl)thiazole and 2-Bromo-4-(3-thienyl)thiazole are not extensively reported, a detailed analysis of their electronic and steric properties allows for informed predictions of their relative reactivity. The 2-thienyl isomer is anticipated to exhibit slightly enhanced reactivity in many common cross-coupling reactions due to its greater electron-donating character, which can facilitate the rate-determining oxidative addition step. However, steric factors may become significant with bulky coupling partners, potentially leveling the playing field or even favoring the 3-thienyl isomer. The provided experimental protocols offer a robust starting point for synthetic chemists to explore the rich chemistry of these valuable building blocks, with the understanding that careful optimization will be key to unlocking their full potential in the synthesis of novel compounds for a range of applications.

References

  • Cohen, A., Crozet, M. D., Rathelot, P., & Vanelle, P. (2006). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry, 8(1), 63-66.
  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link].

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link].

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link].

  • Wikipedia. Stille reaction. Available at: [Link].

  • Organic Synthesis. Stille Coupling. Available at: [Link].

  • Espinet, P., & Echavarren, A. M. (2004). The mechanisms of the Stille reaction.

Sources

A Comparative Guide to Elemental Analysis Standards for 2-Bromo-4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is the bedrock of reliable and reproducible science. 2-Bromo-4-(2-thienyl)thiazole, a heterocyclic compound, serves as a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.[1][2][3][4][5] Ensuring its elemental purity and confirming its empirical formula is not merely a quality control checkpoint; it is a fundamental validation of the molecule's identity.

This guide provides an in-depth comparison of the analytical standards and methodologies for the elemental analysis of 2-Bromo-4-(2-thienyl)thiazole. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a robust and self-validating approach to chemical characterization, from macroscopic composition to trace impurity profiling.

The Theoretical Benchmark: Stoichiometric Composition

Before any analysis begins, the theoretical elemental composition must be calculated from the molecular formula. This serves as the absolute standard against which all experimental data are measured. For 2-Bromo-4-(2-thienyl)thiazole (Molecular Formula: C₇H₄BrNS₂, Molecular Weight: 246.15 g/mol ), the theoretical values are as follows.[6]

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.011784.07734.16%
HydrogenH1.00844.0321.64%
BromineBr79.904179.90432.46%
NitrogenN14.007114.0075.69%
SulfurS32.065264.13026.05%
Total 246.150 100.00%

Table 1: Theoretical elemental composition of 2-Bromo-4-(2-thienyl)thiazole.

Macroscopic Elemental Analysis: Verifying the Empirical Formula

This phase of analysis confirms the percentage-level composition of the bulk material. The primary techniques are combustion analysis for Carbon, Hydrogen, Nitrogen, and Sulfur, and a choice of methods for Bromine.

CHNS Analysis via Combustion

Combustion analysis is the gold-standard method for determining the weight percent of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[7] The causality behind its effectiveness lies in the complete and controlled oxidation of the sample, which converts the elements of interest into simple, easily detectable gases.

Principle of Operation: A precisely weighed sample is combusted at high temperatures (typically ≥900°C) in an oxygen-rich atmosphere. This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (NOx, which are then reduced to N₂), and sulfur to sulfur dioxide (SO₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[8]

Experimental Protocol: CHNS Combustion Analysis

  • Sample Preparation:

    • Ensure the sample is homogenous and dry. For crystalline solids, grinding to a fine powder is recommended.[8]

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin or silver capsule. The accuracy of this weight is critical as all results are calculated relative to it.

    • Seal the capsule, ensuring no sample is lost. For hygroscopic materials, this process should be performed in a controlled environment like a glove box.[9]

  • Instrument Calibration & Validation:

    • Calibrate the elemental analyzer using a certified reference material (CRM) with a known elemental composition, such as Acetanilide or Sulfanilamide. This step is crucial for establishing the instrument's response factor and ensuring trustworthiness.

    • Run a blank (empty tin capsule) to determine the baseline and ensure no system contamination.

  • Analysis:

    • Introduce the sealed sample into the combustion furnace of the analyzer.

    • The instrument automatically performs the combustion, gas separation, and detection.

    • The software calculates the weight percentages of C, H, N, and S based on the detector signals and the initial sample weight.

  • Data Acceptance Criteria:

    • For a pure compound, the experimental values should be within ±0.4% of the theoretical values.

    • Duplicate analyses should be performed to demonstrate reproducibility.

Bromine Determination: A Comparative Analysis

Determining the halogen content requires a different approach. The two most common and robust methods are Oxygen Bomb Combustion followed by Ion Chromatography (IC) and X-Ray Fluorescence (XRF) Spectroscopy.

FeatureOxygen Bomb Combustion with ICX-Ray Fluorescence (XRF) Spectroscopy
Principle Destructive; sample is combusted in a sealed, pressurized oxygen vessel. Halogens are converted to water-soluble halide ions (Br⁻), which are then quantified by IC.[10]Non-destructive; high-energy X-rays excite core-shell electrons in the sample. The subsequent relaxation emits characteristic secondary X-rays, whose energy identifies the element and intensity quantifies it.[11][12]
Sample Prep Complex; requires accurate weighing, careful placement in the bomb, addition of an absorption solution, and post-combustion collection.Simple; sample can be analyzed as a loose powder or, for better accuracy, pressed into a pellet. No chemical digestion is needed.[11]
Accuracy High, often considered a reference method.Good, but can be susceptible to matrix effects (absorption/enhancement from other elements) and particle size effects.
Speed Slow and labor-intensive.Very rapid, with analysis times often under a few minutes.
Pros - High accuracy and precision. - Well-established methodology. - Directly measures the ionic form.- Non-destructive to the sample. - Rapid and high-throughput. - Minimal sample preparation.
Cons - Destructive to the sample. - Labor-intensive and requires specialized equipment (bomb). - Potential for analyte loss if not performed correctly.- Lower sensitivity than destructive methods. - Susceptible to matrix and heterogeneity effects. - Calibration can be complex without matrix-matched standards.

Table 2: Comparison of primary methods for Bromine determination.

Causality in Method Selection: For the highest accuracy required for a primary reference standard, combustion-IC is superior. For routine quality control where speed is essential and the sample matrix is consistent, XRF is a highly efficient alternative.

Microscopic Elemental Analysis: Trace Impurity Standards

For drug development professionals, confirming the bulk elemental composition is only half the story. Regulatory bodies mandate strict control over trace elemental impurities, which can originate from catalysts, reagents, manufacturing equipment, or packaging.[13]

The Regulatory Framework: ICH Q3D Guidelines

The International Council for Harmonisation (ICH) Q3D guideline provides a risk-based approach to controlling elemental impurities in drug products.[14][15][16] Its core purpose is to ensure patient safety by limiting exposure to toxic elements.[17]

Key Pillars of ICH Q3D:

  • Permitted Daily Exposure (PDE): Establishes the maximum acceptable daily intake for 24 elements based on their toxicity.[18]

  • Risk Assessment: Requires manufacturers to evaluate all potential sources of contamination, from raw materials to container closure systems.[16]

  • Element Classification:

    • Class 1 (As, Cd, Hg, Pb): Highly toxic; must be evaluated in all risk assessments.

    • Class 2A & 2B (e.g., Co, Ni, V, Pd, Pt): Toxicity varies with the route of administration; assessment depends on whether they are intentionally added.

    • Class 3 (e.g., Cr, Cu, Sn): Relatively low oral toxicity but may require consideration for other routes.[13][17]

Analytical Techniques: ICP-OES & ICP-MS

To meet the low detection limits required by ICH Q3D, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) are the methods of choice.[19]

Principle of Operation: The core challenge is converting a solid organic sample into a liquid aerosol suitable for introduction into the high-temperature (6,000-10,000 K) argon plasma. This is achieved through aggressive acid digestion. The plasma then desolvates, atomizes, and ionizes the elements.

  • ICP-OES measures the characteristic wavelengths of light emitted as the excited atoms and ions relax.

  • ICP-MS separates the resulting ions based on their mass-to-charge ratio, providing exceptional sensitivity and specificity.

Experimental Protocol: Trace Element Analysis via ICP-MS

  • Sample Preparation (Digestion): This is the most critical step.

    • Accurately weigh approximately 50-100 mg of the sample into a clean, trace-metal-free digestion vessel.[20]

    • Add a mixture of high-purity trace-metal grade acids (e.g., nitric acid and hydrochloric acid). The goal is to completely destroy the organic matrix, leaving only the inorganic elements in solution.[21]

    • Use a closed-vessel microwave digestion system to heat the sample under pressure, ensuring complete digestion and preventing the loss of volatile elements.

    • After cooling, dilute the digestate to a final volume with ultrapure water.

  • Instrument Calibration:

    • Calibrate the ICP-MS using multi-element Certified Reference Materials diluted in a matrix that matches the digested sample (i.e., same acid concentration).

  • Analysis:

    • Introduce the diluted sample digestate into the ICP-MS.

    • Include an internal standard to correct for instrument drift and matrix effects.

    • Analyze the sample for the target elements outlined in the ICH Q3D risk assessment.

  • Data Validation:

    • Analyze a method blank (acids taken through the entire digestion process without a sample) to check for contamination.

    • Analyze a spike recovery sample to ensure the method is accurate for the specific sample matrix.

Integrated Analytical Workflow

A robust characterization of 2-Bromo-4-(2-thienyl)thiazole requires an integrated approach. The results from each stage of analysis inform the next, creating a self-validating system.

G cluster_0 Bulk Purity & Identity cluster_1 Trace Impurity Safety & Compliance Sample 2-Bromo-4-(2-thienyl)thiazole Sample CHNS CHNS Combustion Analysis Sample->CHNS Bromine Bromine Determination (XRF or Combustion-IC) Sample->Bromine Compare Compare to Theoretical Values (±0.4% Agreement?) CHNS->Compare Bromine->Compare Risk ICH Q3D Risk Assessment Compare->Risk If pure, proceed to trace analysis Final Fully Characterized Material Compare->Final Digestion Microwave Acid Digestion Risk->Digestion ICPMS ICP-MS / ICP-OES Analysis Digestion->ICPMS PDE Compare to PDE Limits ICPMS->PDE PDE->Final

Caption: Integrated workflow for the complete elemental characterization of a pharmaceutical intermediate.

Conclusion

The elemental analysis of 2-Bromo-4-(2-thienyl)thiazole is a multi-faceted process that extends far beyond a simple percentage printout. For professionals in drug development, it is a systematic investigation that validates molecular identity, confirms purity, and ensures regulatory compliance and patient safety. By employing a combination of combustion analysis for bulk composition, a carefully selected method for halogen determination, and high-sensitivity techniques like ICP-MS for trace impurity profiling, scientists can establish a comprehensive and trustworthy analytical standard for this critical chemical building block. Each step, from sample preparation to data interpretation, must be guided by an understanding of the underlying chemical principles and a commitment to rigorous, self-validating protocols.

References

  • Elementar. Best practices for sample preparation in elemental analysis. Available at: [Link]

  • ResearchGate. Characterization of bromine and chlorine in the closed combustion system. Available at: [Link]

  • MilliporeSigma. 2-Bromo-4-(2-thienyl)thiazole. Available at: [Link]

  • International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). Available at: [Link]

  • Wikipedia. Combustion analysis. Available at: [Link]

  • ResearchGate. Bromine Counts from XRF Scanning as an Estimate of the Marine Organic Carbon Content of Sediment Cores. Available at: [Link]

  • CPAChem. Organic CRM. Available at: [Link]

  • SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline Q3D (R2) on elemental impurities. Available at: [Link]

  • EPFL. Elemental Analysis – Sample preparation. Available at: [Link]

  • PMC. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Available at: [Link]

  • YouTube. Introduction to Combustion Analysis, Empirical Formula & Molecular Formula Problems. Available at: [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. Available at: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • Mettler Toledo. CHNSO Elemental Analysis – Sample Preparation. Available at: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • ASTM International. ASTM E2474-06 - Standard Practice for Pharmaceutical Process Design Utilizing Process Analytical. Available at: [Link]

  • MDPI. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[10][22]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Available at: [Link]

  • SciSpace. Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Available at: [Link]

  • Target Analysis. Organic Certified Reference Materials. Available at: [Link]

  • PMC. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

  • Taylor & Francis Online. Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Available at: [Link]

  • Oregon Health & Science University. Preparing Sample Submissions. Available at: [Link]

  • ResearchGate. (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. Available at: [Link]

  • ResearchGate. Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminates: A review of principle, methodology and application. Available at: [Link]

  • YouTube. XRF Spectroscopy for Art Examination BROMINE. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). Elemental Impurities in Drug Products Guidance for Industry. Available at: [Link]

Sources

Electrochemical Characterization of 2-Bromo-4-(2-thienyl)thiazole Films: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the electrochemical characterization of 2-Bromo-4-(2-thienyl)thiazole (BTTz) films. As a Senior Application Scientist, I have structured this as a technical directive for evaluating this specific halogenated thiophene-thiazole derivative against standard conducting polymer alternatives.

Executive Summary & Material Context

2-Bromo-4-(2-thienyl)thiazole (BTTz) represents a specialized class of donor-acceptor monomers where the electron-rich thiophene is coupled with an electron-deficient thiazole ring, further modified by an electron-withdrawing bromine atom.

Unlike standard polythiophenes (e.g., P3HT), the presence of the thiazole nitrogen and the bromine substituent significantly alters the electronic landscape. This guide focuses on the Cyclic Voltammetry (CV) characterization of BTTz films formed via electropolymerization or drop-casting, comparing them to non-halogenated analogs (TTz) and standard P3HT.

Key Mechanistic Insight

The 2-position bromine on the thiazole ring blocks one potential coupling site. Consequently, electropolymerization is forced to occur via the 5-position of the thiophene and the 5-position of the thiazole , resulting in a regiospecific polymer backbone. The bromine atom remains as a pendant group, exerting a strong inductive effect ($ -I $) that stabilizes the HOMO level, increasing the oxidation potential relative to non-brominated equivalents.

Comparative Performance Analysis

The following table contrasts the electrochemical properties of Poly(BTTz) against its non-brominated analog Poly(TTz) and the industry standard P3HT .

FeaturePoly(BTTz) (Target)Poly(TTz) (Analog)P3HT (Standard)
Monomer Structure Brominated Thiophene-ThiazoleThiophene-Thiazole3-Hexylthiophene
Oxidation Onset (

)
High (~1.45 - 1.60 V) Medium (~1.10 - 1.30 V)Low (~0.60 V)
HOMO Level Deep (~ -5.6 eV) Moderate (~ -5.3 eV)Shallow (~ -4.9 eV)
Band Gap (

)
Wide (~2.1 - 2.3 eV) Medium (~1.9 - 2.1 eV)Narrow (~1.9 eV)
Stability (Air) Excellent (Deep HOMO)GoodModerate (Oxidizes easily)
Film Color (Neutral) Yellow/OrangeOrange/RedPurple
Polymerization Site 5,5'-coupling (Head-to-Tail)2,5-coupling (Random)2,5-coupling (Regiorandom)

Analyst Note: The high oxidation potential of BTTz requires robust electrolytes (e.g.,


 or 

) and oxidation-resistant solvents like Dichloromethane (DCM) or Acetonitrile (ACN) to avoid solvent breakdown before monomer oxidation.

Experimental Protocol: Electropolymerization & Characterization

This protocol ensures the formation of a stable film and accurate extraction of HOMO/LUMO levels.

Phase 1: Electrochemical Setup
  • Potentiostat: BioLogic SP-200 or Autolab PGSTAT (High compliance voltage required).

  • Working Electrode (WE): Platinum Button (

    
    ) or ITO-coated glass (for spectroelectrochemistry).
    
  • Counter Electrode (CE): Platinum Wire or Mesh (Area > 10x WE).

  • Reference Electrode (RE):

    
     (0.01 M 
    
    
    
    in ACN). Calibrate vs. Ferrocene (
    
    
    ) immediately after measurement.
Phase 2: Electropolymerization (Potentiodynamic)

To form the film, we must drive the monomer radical cation formation.

  • Solution Prep: Dissolve 10 mM BTTz monomer in 0.1 M

    
    /DCM .
    
  • Degassing: Purge with

    
     or 
    
    
    
    for 15 mins (Oxygen quenches radical cations).
  • Cycling:

    • Scan Range: -0.2 V to +1.8 V (vs

      
      ). Note: The high upper limit is necessary due to the Br/Thiazole withdrawing effect.
      
    • Scan Rate: 100 mV/s.

    • Cycles: 10–20 cycles.

  • Observation: Look for the "nucleation loop" (trace crossing) on the first cycle, followed by increasing current density in subsequent cycles, indicating film growth.

Phase 3: Characterization (Monomer-Free)
  • Rinse: Gently wash the WE with pure ACN to remove unreacted monomer.

  • Transfer: Move WE to a monomer-free cell containing only 0.1 M

    
    /ACN .
    
  • CV Scan: Scan from -2.0 V to +1.6 V at varying rates (25, 50, 100, 200 mV/s).

    • Linear dependence of peak current (

      
      ) vs. scan rate (
      
      
      
      ) confirms a surface-confined species (stable film).

Mechanistic Visualization

The following diagram illustrates the electropolymerization pathway and the electronic impact of the bromine substituent.

G cluster_effect Bromine Effect (-I) Monomer BTTz Monomer (Neutral) Oxidation Anodic Oxidation (> 1.5 V) Monomer->Oxidation - e⁻ Radical Radical Cation (Resonance Stabilized) Oxidation->Radical Formation Coupling 5,5'-Coupling (Regiospecific) Radical->Coupling Dimerization (Br Blocks Pos 2) Polymer Poly(BTTz) Film (Conductive) Coupling->Polymer Chain Growth Stabilization Deepens HOMO Increases Stability Polymer->Stabilization

Caption: Electropolymerization pathway of BTTz. The Bromine atom at position 2 directs coupling to the 5,5' positions and stabilizes the polymer's electronic state.

Data Interpretation & Calculations

To extract quantitative data from your CV curves, use the following equations. All potentials must first be referenced to the internal Ferrocene standard (


).
HOMO Calculation

The onset of oxidation (


) corresponds to the ionization potential.


  • Typical BTTz Value: If

    
     vs 
    
    
    
    , then
    
    
    .
LUMO Calculation

The onset of reduction (


) corresponds to the electron affinity.


  • Note: If reduction is not observed (common in wide gap polymers), calculate LUMO via the Optical Band Gap (

    
    ) from UV-Vis:
    
    
    
    
Electrochemical Stability

Calculate the ratio of anodic (


) to cathodic (

) peak currents over 50 cycles.
  • Target:

    
     (High reversibility).
    
  • BTTz Expectation: The first few cycles may show "break-in" behavior. Stable currents should be achieved by cycle 10.

References

  • Thiazole-Thiophene Copolymers (HOMO/LUMO Tuning)

    • Study: "Operational electrochemical stability of thiophene-thiazole copolymers probed by resonant Raman spectroscopy."
    • Relevance: Establishes that thiazole incorporation deepens HOMO levels (-5.2 eV) compared to P3HT (-4.8 eV).
    • Source:

  • Electropolymerization of Thiophene Derivatives

    • Study: "Electropolymerization of thienyl tethered comonomers and application towards the electroc
    • Relevance: Provides standard protocols for potentiodynamic polymerization of thiophene-based monomers on ITO.
    • Source:

  • Halogen Effects on Polymerization

    • Study: "Syntheses of Thiophene and Thiazole-Based Building Blocks..."
    • Relevance: Discusses the synthesis of brominated thiazole precursors and their electronic properties.
    • Source:

  • General CV Analysis of Conjugated Polymers

    • Study: "Electrochemical characterization of conjug
    • Relevance: Standard methodology for extracting band gap and stability d
    • Source:

Benchmarking Guide: 2-Bromo-4-(2-thienyl)thiazole in Solar Cell Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the performance of 2-Bromo-4-(2-thienyl)thiazole (CAS 1125409-90-6) as a critical building block for high-efficiency Organic Photovoltaics (OPVs).

This analysis focuses on the downstream impact of incorporating this specific thiazole-thiophene moiety into Donor-Acceptor (D-A) conjugated polymers, contrasting it directly with standard bithiophene analogues.

Executive Summary: The Thiazole Advantage

2-Bromo-4-(2-thienyl)thiazole acts as a specialized "energy-level tuner" in the synthesis of conjugated polymers. Unlike standard thiophene-thiophene (bithiophene) blocks, the incorporation of the electron-deficient thiazole ring induces two critical performance shifts in solar cells:

  • Deepened HOMO Levels: The electronegative nitrogen atom stabilizes the Highest Occupied Molecular Orbital (HOMO), directly increasing the Open-Circuit Voltage (

    
    ).
    
  • Conformational Locking: Intramolecular S···N non-covalent interactions planarize the polymer backbone, enhancing charge carrier mobility and Fill Factor (FF).

Comparative Performance Matrix

Data aggregated from comparative studies of Thiophene-bridged vs. Thiazole-bridged polymers (e.g., PTBTz series).

MetricStandard Bithiophene Motif2-Bromo-4-(2-thienyl)thiazole Motif Impact
PCE (%) 4.5% - 6.9%9.7% - 15.0% >40% Efficiency Boost

(V)
0.70 - 0.80 V0.85 - 0.95 V Deepened HOMO (-0.2 eV)

(mA/cm²)
12 - 1416 - 26 Enhanced Planarity
Fill Factor 0.55 - 0.600.68 - 0.73 Reduced Recombination

Mechanism of Action

The efficiency gains stem from the fundamental electronic difference between the thiophene ring and the thiazole ring provided by this building block.

DOT Diagram: Electronic & Structural Impact

ThiazoleMechanism Input 2-Bromo-4-(2-thienyl)thiazole Polymer D-A Polymer Backbone Input->Polymer Stille Coupling Effect1 Nitrogen Substitution (Electron Withdrawing) Polymer->Effect1 Effect2 S···N Interaction (Conformational Lock) Polymer->Effect2 Result1 Deepened HOMO Effect1->Result1 Result2 Planar Backbone Effect2->Result2 Metric1 Increased Voc (+0.15 V) Result1->Metric1 Metric2 High Mobility (Increased Jsc & FF) Result2->Metric2

Caption: Mechanistic pathway showing how the thiazole unit translates chemical structure into photovoltaic parameters (


 and 

).

Experimental Protocol: Synthesis & Device Fabrication

To replicate the high-efficiency results (e.g., PCE > 9%), researchers must utilize 2-Bromo-4-(2-thienyl)thiazole in a palladium-catalyzed cross-coupling reaction to form the active donor polymer.

Phase A: Polymer Synthesis (Stille Coupling)

Objective: Synthesize a D-A copolymer (e.g., PTBTz-2 analogue) using the brominated thiazole intermediate.

  • Pre-reaction Prep:

    • Monomer A: 2-Bromo-4-(2-thienyl)thiazole (functionalized to dibromide if main chain, or used as end-capper/side chain).

    • Monomer B: Distannyl-benzodithiophene (BDT) or similar donor unit.

    • Catalyst:

      
       / 
      
      
      
      .
    • Solvent: Anhydrous Toluene (degassed).

  • Reaction:

    • Combine monomers (1:1 eq) in a Schlenk tube under Argon.

    • Add catalyst (2 mol%).

    • Reflux at 110°C for 24–48 hours.

  • Purification (Critical for Efficiency):

    • Precipitate in methanol.

    • Soxhlet Extraction: Sequential wash with Methanol

      
       Acetone 
      
      
      
      Hexane
      
      
      Chloroform.
    • Note: The high-performance fraction is typically the Chloroform or Chlorobenzene fraction due to increased molecular weight.

Phase B: Solar Cell Fabrication (Inverted Architecture)

Architecture:



  • Substrate Cleaning:

    • ITO glass ultrasonicated in detergent, water, acetone, and isopropanol (15 min each).

    • UV-Ozone treatment (20 min) to increase work function.

  • Electron Transport Layer (ETL):

    • Spin-coat ZnO precursor (sol-gel) at 3000 rpm.

    • Anneal at 200°C for 1 hour in air.

  • Active Layer Deposition (The Variable):

    • Blend: Polymer (derived from 2-Bromo-4-(2-thienyl)thiazole) : Non-Fullerene Acceptor (e.g., ITIC or Y6).

    • Ratio: 1:1.2 (w/w).

    • Concentration: 10 mg/mL in Chloroform/Chlorobenzene.

    • Additives: 0.5% DIO (1,8-diiodooctane) to optimize morphology.

    • Spin-coat to achieve ~100 nm thickness.

    • Thermal Annealing: 100°C for 10 min (crucial for thiazole crystallinity).

  • Top Electrode:

    • Vacuum deposit

      
       (10 nm) followed by Ag (100 nm) at 
      
      
      
      Torr.

Detailed Comparative Analysis

The following table contrasts the specific impact of the Thiazole-Thiophene (Tz-Th) moiety against the Thiophene-Thiophene (Th-Th) moiety in controlled studies (e.g., PTBTz-2 vs PTBTz-5 and PBDT-oTz).

ParameterThiophene-Thiophene (Control)Thiazole-Thiophene (Target)Scientific Rationale
HOMO Energy -5.15 eV-5.35 eV Thiazole is electron-deficient, lowering the HOMO and increasing the energy gap to the acceptor's LUMO.
Dipole Moment 0.8 D3.4 D The asymmetric N/S substitution creates a stronger dipole, enhancing inter-chain packing.
Crystal Packing

-

distance: 3.8 Å

-

distance: 3.6 Å
S···N interactions reduce steric twist, allowing closer packing and higher hole mobility.
Device Stability Moderate (oxidation prone)High Deeper HOMO levels resist oxidative degradation in air.
DOT Diagram: Synthesis Workflow

SynthesisWorkflow cluster_0 Precursor Phase cluster_1 Polymerization Phase cluster_2 Device Phase M1 2-Bromo-4-(2-thienyl)thiazole (CAS 1125409-90-6) M2 Functionalization (e.g., Lithiation/Stannylation) M1->M2 Activation Rxn Stille/Suzuki Coupling (Pd Catalyst, 110°C) M2->Rxn + Comonomer Pur Soxhlet Purification (Chloroform Fraction) Rxn->Pur Fab BHJ Spin Coating (Polymer:NFA Blend) Pur->Fab Active Material Test Efficiency Testing (PCE > 15%) Fab->Test

Caption: Workflow transforming the brominated intermediate into a high-performance solar cell active layer.

References

  • Thiazole-Fused Benzothiadiazole Polymers: Comparison of alkylthio vs.

    • Source:

  • Thiazolyl-Substituted Benzodithiophene (PBDT-oTz): A direct comparison of thiazole orientation yielding 15.02% PCE.[1]

    • Source:

  • Thienothiophene-Based Copolymers (PTBTz-2): Benchmarking thiazole vs thiophene bridges, showing a PCE jump from 4.5% to 9.72%.[2]

    • Source:

  • Thiazole vs Thiophene Pi-Bridges: Study on phthalimide deriv

    
     increase of 0.15V upon thiazole substitution.
    
    • Source:

  • Product Specification: 2-Bromo-4-(2-thienyl)thiazole (CAS 1125409-90-6).

    • Source:

Sources

Comparative Guide: FTIR Spectral Assignment for 2-Bromo-4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Target Molecule: 2-Bromo-4-(2-thienyl)thiazole (CAS: 1125409-90-6) Primary Application: Scaffold for kinase inhibitors, adenosine receptor antagonists, and optoelectronic conjugated polymers.

This guide provides a technical comparison of the FTIR spectral signature of 2-Bromo-4-(2-thienyl)thiazole against its primary synthetic precursors and structural analogs. For researchers in drug discovery, accurate assignment of this scaffold is critical to validate the successful coupling of the thiophene ring to the thiazole core and the retention of the active bromine handle for subsequent functionalization.

Why This Comparison Matters

In high-throughput synthesis, distinguishing the target product from starting materials (e.g., 2,4-dibromothiazole or 2-amino-4-(2-thienyl)thiazole) relies on detecting subtle shifts in ring breathing modes and the presence/absence of specific functional groups (N-H vs. C-Br). This guide establishes a self-validating spectral fingerprint.

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for acquiring the spectral data cited in this comparison.

  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Bruker Vertex).

  • Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond/ZnSe crystal is preferred for solid samples due to ease of use and lack of moisture interference compared to KBr pellets.

  • Parameters:

    • Range: 4000 – 450

      
      
      
    • Resolution: 2

      
       or 4 
      
      
      
    • Scans: 16–32 (to resolve weak overtone bands in the 1600-2000

      
       region).
      

Comparative Spectral Analysis

This section compares the target molecule against its most common synthetic precursor, 2,4-Dibromothiazole , assuming a Suzuki-Miyaura coupling route with 2-thiopheneboronic acid.

Table 1: Detailed Vibrational Assignment & Comparison
Functional GroupMode DescriptionTarget: 2-Bromo-4-(2-thienyl)thiazole (

)
Precursor: 2,4-Dibromothiazole (

)
Precursor: 2-Thiopheneboronic Acid (

)
Diagnostic Value
Ar C-H Stretch

Aromatic
3100 - 3060 (m) 3090 - 3070 (w)3100 - 3080 (w)Low. Overlap makes this region non-diagnostic.
Hydroxyl

Absent Absent3200 - 3400 (br, s) High. Disappearance of broad O-H confirms removal of boronic acid.
Thiazole Ring

/

1475 - 1490 (s) 1460 - 1470 (m)N/AMedium. Shift to higher freq due to conjugation with thiophene.
Thiophene Ring

Sym/Asym
1410 - 1430 (m) Absent1415 - 1425 (m)High. Appearance confirms thiophene incorporation.
C-Br Stretch

620 - 690 (s) 610 - 650 (vs) (Two bands)AbsentCritical. Target shows one dominant C-Br band; precursor has two (C2 & C4).
C-S Stretch

Ring
700 - 730 (m) ~710 (m)710 - 720 (m)Low. Overlap between thiazole and thiophene C-S bands.
OOP Bending

Out-of-plane
820 - 840 (s) ~860800 - 850Medium. Characteristic of 2-substituted thiophene.

Note: (s) = strong, (m) = medium, (w) = weak, (br) = broad, (vs) = very strong.

Key Mechanistic Insights
  • Conjugation Shift: The coupling of the electron-rich thiophene ring to the thiazole at position 4 creates a conjugated heteroaromatic system. This delocalization typically causes the thiazole

    
     stretch to shift to a slightly higher wavenumber (blue shift) compared to the isolated 2,4-dibromothiazole, while intensifying the band due to increased dipole moment changes.
    
  • Loss of C4-Br: The 2,4-dibromothiazole precursor exhibits two distinct C-Br stretching vibrations in the fingerprint region (approx 600-650

    
    ). The target molecule retains only the C2-Br bond. Consequently, the spectral complexity in the 500-700 
    
    
    
    region decreases, often resolving into a single sharp band for the C2-Br stretch.
  • Boronic Acid Clearance: If the product is synthesized via Suzuki coupling, the complete disappearance of the broad O-H stretching band (3200-3400

    
    ) and B-O stretches (1300-1400 
    
    
    
    ) is the primary indicator of purity.

Decision Logic for Product Verification

The following flowchart illustrates the logical process for verifying the identity of 2-Bromo-4-(2-thienyl)thiazole using FTIR data.

FTIR_Verification Start Crude Product Spectrum Check_OH Check 3200-3400 cm⁻¹ (Broad Band?) Start->Check_OH Impurity_Boronic Impurity: Residual Boronic Acid Check_OH->Impurity_Boronic Yes Check_NH Check 3300-3500 cm⁻¹ (Sharp Doublet?) Check_OH->Check_NH No Impurity_Amine Impurity: Unreacted Amine / Sandmeyer Failure Check_NH->Impurity_Amine Yes Check_Fingerprint Check 600-700 cm⁻¹ (C-Br Stretch Present?) Check_NH->Check_Fingerprint No Check_Thiophene Check 1410-1430 cm⁻¹ (Thiophene C=C Mode?) Check_Fingerprint->Check_Thiophene Yes Failure_Debromo Failure: Debromination (Product is 4-(2-thienyl)thiazole) Check_Fingerprint->Failure_Debromo No Check_Thiophene->Impurity_Boronic No (Unlikely if OH absent) Success Confirmed Structure: 2-Bromo-4-(2-thienyl)thiazole Check_Thiophene->Success Yes

Figure 1: Logical workflow for FTIR spectral verification of 2-Bromo-4-(2-thienyl)thiazole synthesis.

Technical Discussion & Troubleshooting

Distinguishing from 2-Amino-4-(2-thienyl)thiazole

A common alternative synthesis involves the Hantzsch thiazole synthesis using thiourea, yielding an amino-thiazole intermediate, followed by a Sandmeyer reaction to install the bromine.

  • Amino-Thiazole Spectrum: Characterized by a sharp doublet at 3400-3100

    
     (N-H asymmetric/symmetric stretch) and a strong N-H bend at ~1600 
    
    
    
    .
  • Bromo-Thiazole (Target): These N-H bands must be completely absent. The appearance of the C-Br band at ~650

    
     confirms the substitution.
    
Common Contaminants
  • Palladium Catalyst (PPh3 ligands): If

    
     is used, residual triphenylphosphine oxide often shows a very strong, sharp band at 1120 
    
    
    
    (P=O stretch).
  • Solvents: Residual DCM or Chloroform can appear as C-Cl stretches in the 700-800

    
     range, potentially obscuring the C-S or C-H OOP bands.
    

References

  • Thiazole Spectral Data: E. Pretsch, P. Bühlmann, M. Badertscher, Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed., Springer, 2009.
  • Thiophene/Thiazole Copolymers: Wu, P.T., et al. "Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units." Polymers, 2024.[1]

  • 2-Bromothiazole Vibrations: Comparison based on 2-bromo-4-phenylthiazole data. ResearchGate Publication, 2012.

  • C-Br Stretching Frequencies: LibreTexts Chemistry, "Infrared Spectra of Some Common Functional Groups".

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-4-(2-thienyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an integrated system of chemical physics, mechanistic toxicology, and rigorous operational design. When handling 2-Bromo-4-(2-thienyl)thiazole , a halogenated heterocyclic building block frequently utilized in cross-coupling reactions and drug discovery, understanding the why behind the safety protocols is just as critical as the how.

The following guide provides a self-validating, causally driven framework for the safe handling, utilization, and disposal of this compound.

Chemical Profiling & Mechanistic Toxicology

To design an effective barrier system, we must first understand the molecular behavior of 2-Bromo-4-(2-thienyl)thiazole (CAS: 1125409-90-6)[1].

  • Lipophilicity and Dermal Penetration: The presence of both a thiazole and a thiophene ring renders this molecule highly lipophilic. This property allows it to easily bypass the aqueous barriers of the skin and rapidly permeate cellular membranes.

  • Electrophilic Reactivity: The labile bromine atom attached to the heterocyclic core is highly reactive. In biological systems, this electrophilicity allows the compound to interact with nucleophilic residues (such as thiols and amines) in skin and ocular proteins. This mechanism is the direct cause of its GHS classification as a Category 2 Skin and Eye Irritant[2].

  • Incompatibilities: The compound must be isolated from strong oxidizing agents. Mixing these can trigger exothermic degradation, potentially evolving toxic hydrogen bromide (HBr) gas and sulfur oxides (SOx)[2].

The Personal Protective Equipment (PPE) Ecosystem

Protection against halogenated heterocycles requires a specific, engineered barrier system rather than generic lab wear. Following, we implement the following PPE matrix[3][4]:

  • Hand Protection (Nitrile, >4-mil thickness): Causality: Thiazole derivatives can rapidly permeate latex and thin vinyl. Nitrile provides a superior chemical barrier against halogenated organics. Self-Validation: Before donning, inflate the glove and roll the cuff to trap air. If the glove slowly deflates, a pinhole leak is present; discard immediately.

  • Ocular Protection (ANSI Z87.1 Chemical Splash Goggles): Causality: Standard safety glasses lack an orbital seal. Because 2-Bromo-4-(2-thienyl)thiazole is handled as a solid, static charge during weighing can cause micro-particulates to aerosolize. Goggles prevent these electrophilic particulates from contacting the ocular mucosa[2][3].

  • Body Protection (100% Cotton or Flame-Resistant Lab Coat): Causality: Synthetic fabrics (e.g., polyester) can melt into the skin in the event of a secondary solvent fire. Cotton or FR materials char rather than melt, providing a critical thermal and chemical barrier[5].

Quantitative Safety Parameters

The following table summarizes the critical quantitative data required for the safe handling and environmental control of this compound[2][3].

ParameterSpecificationMechanistic Rationale
CAS Number 1125409-90-6Unique identifier required for SDS tracking and waste logging.
GHS Hazard Class Category 2 (Skin/Eye)Electrophilic interaction with biological nucleophiles causes inflammation.
Hood Face Velocity 80 – 120 fpmOptimal aerodynamic capture velocity to prevent particulate rollback.
Storage Temp Dry, Cool AmbientPrevents ambient moisture from slowly hydrolyzing the C-Br bond.
Glove Material Nitrile (≥ 4-mil)Halogenated organics rapidly degrade latex polymer chains.

Operational Workflow: Self-Validating Handling Protocol

Every operational step must validate the success of the previous step to ensure absolute containment.

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80 and 120 feet per minute (fpm).

  • Validation: Tape a 1-inch strip of delicate task wipe (Kimwipe) to the bottom of the sash. The airflow must pull the strip gently and steadily inward. If it flutters erratically or hangs straight down, do not open the chemical container.

Step 2: Static-Free Weighing

  • Action: Use a grounded, anti-static weighing boat.

  • Causality: Halogenated powders easily acquire triboelectric charges during transfer, causing them to repel from the spatula and aerosolize into the breathing zone.

  • Validation: Hover the spatula 1 cm above the powder. If the powder "jumps" to the metal, static is present. Wipe the exterior of the weighing boat with a damp, lint-free cloth to dissipate the charge before proceeding.

Step 3: Material Transfer & Sealing

  • Action: Transfer the required mass and immediately seal the primary container.

  • Causality: Prolonged exposure to ambient humidity can lead to gradual hydrolysis, compromising the reagent's purity for sensitive cross-coupling reactions and generating trace hydrobromic acid.

Spill Management and Waste Disposal Plan

The disposal of 2-Bromo-4-(2-thienyl)thiazole must be treated with the same rigor as its synthesis, adhering strictly to the guidelines outlined in [6][7].

Spill Response Protocol:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Absorb: Do not use water. Cover the solid or dissolved spill with an inert absorbent (e.g., vermiculite or dry sand). Causality: Water can exacerbate the spread of lipophilic compounds and may react with incompatible co-solvents.

  • Collect: Use non-sparking tools to sweep the absorbent into a compatible, sealable secondary container.

Waste Segregation & Disposal:

  • Classification: Must be strictly segregated into Halogenated Organic Waste [7].

  • Causality: Mixing halogenated compounds with non-halogenated waste streams can lead to highly exothermic reactions in the waste carboy. Furthermore, during commercial incineration at a Treatment, Storage, and Disposal Facility (TSDF), halogenated wastes require specific scrubber systems to prevent the atmospheric release of toxic dioxins and furans.

Workflow Visualization

Workflow Prep 1. Pre-Operation Verify Hood (80-120 fpm) PPE 2. PPE Donning Nitrile, Goggles, FR Coat Prep->PPE Handle 3. Chemical Handling Anti-Static Transfer PPE->Handle Spill Spill Scenario Inert Absorbent (No Water) Handle->Spill Accidental Release Waste 4. Waste Segregation Halogenated Organics Handle->Waste Normal Operation Spill->Waste Dispose 5. Certified Disposal TSDF Incineration Waste->Dispose

Workflow for the safe handling, spill management, and disposal of 2-Bromo-4-(2-thienyl)thiazole.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." United States Department of Labor. Available at: [Link]

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(2-thienyl)thiazole
Reactant of Route 2
2-Bromo-4-(2-thienyl)thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.